Product packaging for 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 1214901-64-0)

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1428739
CAS No.: 1214901-64-0
M. Wt: 276.92 g/mol
InChI Key: PZVCETWDOYKKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a versatile and valuable halogenated heterocyclic building block in medicinal chemistry and materials science. Its primary research value lies in its two bromine atoms, which serve as excellent sites for further functionalization via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations. This allows researchers to systematically construct a diverse library of complex molecules for screening and optimization. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions with biological targets. It is frequently investigated as a core motif in the development of kinase inhibitors, anticancer agents, and other therapeutic compounds. The specific placement of the bromine atoms at the 2 and 5 positions provides regioselective control for the synthesis of disubstituted analogs, making it a crucial intermediate in structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical space and develop novel bioactive molecules. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0

Properties

IUPAC Name

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCETWDOYKKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731427
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214901-64-0
Record name 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

This document provides a comprehensive technical overview for the synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a scaffold allows for the development of novel pharmaceuticals, including kinase inhibitors and various bioactive agents.[4] The strategic placement of bromine atoms at the 2 and 5 positions offers versatile handles for further chemical modification through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development.[3][5]

This guide is intended for researchers, chemists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and optimization strategies, reflecting a field-proven approach to synthetic organic chemistry.

Strategic Approaches to Synthesis

The synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine can be approached via two primary strategic pathways. The choice of strategy depends on starting material availability, scalability, and desired purity profile.

  • Strategy A: Late-Stage Electrophilic Bromination. This approach involves the initial synthesis of the parent[1][2][3]triazolo[1,5-a]pyridine core, followed by a direct di-bromination reaction. The success of this route is contingent on the regioselectivity of the electrophilic substitution on the fused heterocyclic system. The electron-rich nature of the pyridine and triazole rings makes them susceptible to electrophilic attack, but controlling the positions of bromination can be challenging and may lead to a mixture of isomers requiring extensive purification.

  • Strategy B: Convergent Synthesis from a Pre-brominated Precursor. This more controlled strategy involves constructing the triazole ring onto a pyridine scaffold that already contains the desired bromine substituent at the 5-position. A common and reliable starting material for this route is 2-amino-5-bromopyridine. This precursor is then converted into the fused triazole system, followed by a selective bromination at the 2-position. This approach generally offers superior control over the final product's regiochemistry.

This guide will focus on Strategy B , as it provides a more robust and predictable pathway to the target molecule, minimizing the formation of isomeric byproducts.

Proposed Synthetic Pathway

The recommended multi-step synthesis begins with commercially available 2-amino-5-bromopyridine and proceeds through the formation of an N-aminated intermediate, which then undergoes cyclization and subsequent bromination.

Synthetic_PathwayA2-Amino-5-bromopyridineBN-(5-bromo-pyridin-2-yl)amineIntermediateA->B Step 1:Electrophilic Amination C5-Bromo-[1,2,4]triazolo[1,5-a]pyridineB->C Step 2:Cyclization withFormic Acid Derivative D2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridineC->D Step 3:Selective Bromination

Caption: Convergent synthetic route to 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to yield a product that can be characterized to ensure purity before proceeding to the next stage.

Step 1: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

The formation of the triazole ring is a critical step. One of the most effective methods involves the N-amination of 2-amino-5-bromopyridine followed by cyclization. A reliable method for this transformation utilizes O-(Mesitylenesulfonyl)hydroxylamine (MSH) for the amination, followed by a one-pot reaction with an aldehyde and subsequent oxidative ring-closure to form the triazolo[1,5-a]pyridine core.[5] A simpler, alternative approach for unsubstituted triazole formation involves cyclization with a formic acid equivalent.[6]

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Amination: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM, add O-(Mesitylenesulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude N-(5-bromo-pyridin-2-yl)amine intermediate is often used in the next step without further purification.

  • Cyclization: Dissolve the crude intermediate in ethanol. Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 4-6 hours.

  • Isolation and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Step 2: Synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

The final step is the selective bromination at the C2 position of the triazole ring. This position is electronically activated and susceptible to electrophilic attack.

Materials and Reagents:

  • 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Bromination Reaction: Dissolve 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or DCM. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours. The reaction can be gently heated (40-50 °C) to ensure completion if necessary.

  • Monitoring: Track the progress of the reaction using TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. Wash with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford the final product, 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanismcluster_0Step 1: Triazole Formationcluster_1Step 2: C2-BrominationStart_A2-Amino-5-bromopyridineIntermediate_AN-aminated pyridineStart_A->Intermediate_A MSH Intermediate_BFormimidate adductIntermediate_A->Intermediate_B HC(OEt)3, H+ Product_A5-Bromo-[1,2,4]triazolo-[1,5-a]pyridineIntermediate_B->Product_A IntramolecularCyclization &Aromatization Start_B5-Bromo-triazolopyridineIntermediate_CSigma Complex(Wheland Intermediate)Start_B->Intermediate_C NBS Product_B2,5-Dibromo-triazolopyridineIntermediate_C->Product_B -H+

Caption: Simplified mechanism for the synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

The triazole ring formation proceeds via nucleophilic attack of the exocyclic nitrogen of the N-aminated pyridine onto the electrophilic carbon of the orthoformate, followed by intramolecular cyclization and elimination of ethanol to yield the aromatic fused-ring system. The subsequent bromination is a classic electrophilic aromatic substitution, where NBS serves as the source of the electrophilic bromine (Br⁺). The triazole ring directs the substitution to the C2 position.

Characterization Data

The structural confirmation of the final product is achieved through standard analytical techniques.

Parameter Expected Value / Observation
Molecular Formula C₆H₃Br₂N₃[7]
Molecular Weight 276.92 g/mol [7]
Appearance Off-white to pale yellow solid
¹H NMR Aromatic protons showing characteristic shifts and coupling constants consistent with the dibrominated triazolopyridine structure.
¹³C NMR Signals corresponding to the six unique carbon atoms of the heterocyclic core.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺: 275.8767; Found: consistent with calculated value.

Conclusion

The synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine presented herein is a robust and reproducible method suitable for laboratory-scale production. By employing a convergent strategy starting from 2-amino-5-bromopyridine, this protocol ensures high regiochemical control, leading to a pure final product. This versatile building block is primed for further derivatization, making it a valuable asset for research programs in medicinal chemistry and materials science aimed at discovering novel and potent molecular entities.

An In-Depth Technical Guide to 2,5-Dibromo-triazolo[1,5-a]pyridine: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a focus on the scientific rationale behind its utility in creating novel therapeutic agents.

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry.[4] As a fused bicyclic aromatic structure, it is often considered a purine isostere, allowing it to interact with biological targets that recognize purine-based ligands.[5][6] This core is found in compounds exhibiting a wide array of biological activities, including kinase inhibition and modulation of nuclear receptors, making it a cornerstone for developing treatments for cancer, neurodegenerative diseases, and inflammatory conditions.[4][5][7]

The specific subject of this guide, 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, elevates the utility of this core. The two bromine atoms at the C2 and C5 positions are not merely passive substituents; they are highly functional handles for sophisticated chemical modifications. They provide two distinct, orthogonally reactive sites for metal-catalyzed cross-coupling reactions. This di-functionalization enables the systematic and divergent synthesis of compound libraries, allowing for a rapid and efficient exploration of the chemical space around the core scaffold—a critical process in modern hit-to-lead optimization.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The definitive identifier for this compound is its CAS number.

  • Compound Name : 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

  • CAS Number : 1214901-64-0[1]

  • Molecular Formula : C₆H₃Br₂N₃[8][9]

A summary of its key computed and physical properties is presented below.

PropertyValueSource
Molecular Weight 276.92 g/mol [8]
Monoisotopic Mass 274.8694 Da[9]
Appearance Predicted: Solid-
XlogP (Predicted) 2.8[9]
InChI Key PZVCETWDOYKKIM-UHFFFAOYSA-N[9]

Synthesis Pathway and Mechanistic Considerations

While specific literature detailing the synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not widely published, a logical and efficient synthetic route can be designed based on established methodologies for constructing the[1][2][3]triazolo[1,5-a]pyridine ring system.[10][11] A common and effective strategy involves the oxidative cyclization of N-(pyridin-2-yl)amidines or related precursors.[10]

The proposed synthesis begins with the commercially available 2-amino-5-bromopyridine. This precursor is chosen because it already incorporates one of the required bromine atoms at the desired C5 position of the final scaffold.

Synthesis_PathwayA2-Amino-5-bromopyridinereagent1+ Formic Acid(Reflux)A->reagent1BN-(5-bromopyridin-2-yl)formamidereagent2+ POCl₃ or PPh₃/I₂(Dehydrative Cyclization)B->reagent2C5-Bromo-[1,2,4]triazolo[1,5-a]pyridine(CAS: 143329-58-2)reagent3+ N-Bromosuccinimide (NBS)(Electrophilic Bromination)C->reagent3D2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine(CAS: 1214901-64-0)reagent1->Breagent2->Creagent3->D

Figure 1: Proposed synthetic workflow for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.
Detailed Experimental Protocol (Proposed)

  • Step 1: Acylation. 2-amino-5-bromopyridine is reacted with formic acid under reflux conditions to yield N-(5-bromopyridin-2-yl)formamide. This step introduces the one-carbon unit required to form the triazole ring.

  • Step 2: Dehydrative Cyclization. The intermediate formamide undergoes an intramolecular dehydrative cyclization. This is a critical N-N bond-forming reaction.[10] Reagents such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine and iodine can be employed to promote this transformation, yielding 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

  • Step 3: Electrophilic Bromination. The final step is the selective bromination at the C2 position. The[1][2][3]triazolo[1,5-a]pyridine ring system is electron-rich, particularly at the C2 position of the triazole ring, making it susceptible to electrophilic attack. Treatment with an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or DMF) would selectively install the second bromine atom, affording the target compound.

This proposed pathway is robust, relies on well-understood chemical transformations, and starts from readily available materials, making it a practical approach for laboratory-scale synthesis.

Reactivity and Strategic Applications in Drug Discovery

The true value of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine lies in its reactivity profile. The two bromine atoms serve as versatile leaving groups for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The differential reactivity of the C2-Br and C5-Br bonds can potentially be exploited for sequential, site-selective functionalization. The C2-Br bond is generally more electron-deficient and may react preferentially under certain conditions, allowing for a stepwise introduction of different substituents. This capability is invaluable for generating molecular diversity.

Library_Synthesiscluster_0Sequential Cross-Couplingcluster_1Diverse Compound LibraryStartThis compoundNode1Step 1: Suzuki Coupling(e.g., Arylboronic Acid)Preferential at C2 or C5Start->Node1Node2Mono-functionalized IntermediateNode1->Node2Node3Step 2: Sonogashira Coupling(e.g., Terminal Alkyne)Node2->Node3Node4Di-functionalized AnalogNode3->Node4Lib1Analog A(R1, R2)Node4->Lib1...Lib2Analog B(R1, R3)Node4->Lib2...Lib3Analog C(R4, R5)Node4->Lib3...

Figure 2: Use of the title compound in divergent library synthesis.
Therapeutic Relevance:

The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of:

  • RORγt Inverse Agonists: These are promising therapeutics for autoimmune diseases like psoriasis.[7]

  • Kinase Inhibitors: The scaffold is present in inhibitors of Janus kinases (JAK1/2) and other kinases implicated in cancer and inflammatory disorders.[4]

  • Antimicrobial and Antiviral Agents: Various derivatives have shown potential in combating infectious diseases.[12]

By using 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, researchers can rapidly synthesize and test a multitude of novel analogues, accelerating the discovery of new drug candidates in these and other therapeutic areas.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine was located. The following guidance is synthesized from data for structurally similar compounds, such as 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and 2,5-Dibromopyridine.[2][13] This chemical should be handled with extreme caution by trained personnel only.

Anticipated Hazard Classification (GHS)
HazardClassificationPictogram
Skin Corrosion/Irritation Category 2 (Causes skin irritation)GHS07
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)GHS07
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)GHS07
Recommended Handling Procedures:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[2]

    • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[14]

  • Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

First Aid Measures:
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[13]

Conclusion

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is more than just another heterocyclic compound; it is a strategically designed building block for modern, efficient drug discovery. Its stable core mimics biologically important purine systems, while its two bromine atoms provide precisely positioned reactive sites for constructing diverse molecular architectures. For research teams engaged in hit-to-lead optimization, this compound offers a reliable and versatile platform for accelerating the development of novel therapeutics. Its synthesis is achievable through logical, established chemical principles, and with proper safety protocols, it can be handled effectively in a research setting.

Spectroscopic data for 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document synthesizes predicted data with expert interpretation based on the known spectroscopic behavior of analogous structures. This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Introduction to 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine belongs to the fused heterocyclic family of triazolopyridines, which are recognized for their diverse biological activities and applications in materials science. The strategic placement of two bromine atoms on the pyridine and triazole rings, respectively, offers versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

Molecular Structure and Properties:

  • Molecular Formula: C₆H₃Br₂N₃[4][5]

  • Molecular Weight: 276.92 g/mol

  • InChI: InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H[5]

  • SMILES: C1=CC2=NC(=NN2C(=C1)Br)Br[5]

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The bromine substituents are located at position 2 (triazole ring) and position 5 (pyridine ring).

Figure 1: Molecular Structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.6 - 8.8d2.0 - 2.5
H-77.3 - 7.5dd9.0 - 9.5, 0.5 - 1.0
H-87.8 - 8.0dd9.0 - 9.5, 2.0 - 2.5
  • H-6: This proton is ortho to a nitrogen atom and a bromine atom, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-8.

  • H-7: This proton is expected to be the most upfield of the aromatic protons. It will likely appear as a doublet of doublets due to coupling with H-8 and a smaller long-range coupling with H-6.

  • H-8: This proton will be a doublet of doublets due to coupling with H-7 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromatic system.

Table 2: Predicted ¹³C NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-5115 - 120
C-6130 - 135
C-7118 - 123
C-8125 - 130
C-8a148 - 153
  • C-2 and C-5: These carbons are directly attached to bromine atoms, and their chemical shifts will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • C-8a: This carbon is at the fusion of the two rings and adjacent to two nitrogen atoms, resulting in a downfield chemical shift.

  • C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts typical for a substituted pyridine system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is available from PubChem.[5]

Predicted Mass Spectrometry Data:

  • [M+H]⁺: m/z 275.87668

  • [M+Na]⁺: m/z 297.85862

  • [M-H]⁻: m/z 273.86212

The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of bromine isotopes is nearly 1:1 (⁷⁹Br and ⁸¹Br). Therefore, the molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (EI) would involve the initial loss of a bromine atom, followed by the elimination of N₂ or HCN from the triazole ring.

fragmentation_pathway M [C₆H₃Br₂N₃]⁺˙ m/z 274, 276, 278 M_Br [C₆H₃BrN₃]⁺ m/z 195, 197 M->M_Br - Br˙ M_N2 [C₆H₃Br₂]⁺ m/z 248, 250, 252 M->M_N2 - N₂ M_Br_N2 [C₆H₃Br]⁺ m/z 154, 156 M_Br->M_Br_N2 - N₂

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

For researchers aiming to acquire experimental data, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph. Acquire data over a similar m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. By combining theoretical predictions with insights from analogous structures, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound in a research and development setting. The provided protocols offer a starting point for obtaining high-quality experimental data to confirm these predictions.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine: Key Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, is a cornerstone in medicinal chemistry and materials science. Its dibrominated derivative, 2,5-Dibromo-triazolo[1,5-a]pyridine, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of two bromine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for obtaining 2,5-Dibromo-triazolo[1,5-a]pyridine, with a focus on the more prominently documented[1][2][3]triazolo[1,5-a]pyridine isomer.

The[1][2][3]Triazolo[1,5-a]pyridine Isomer: A Stepwise Approach

The most prevalent and well-documented synthetic route to 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine commences with the readily available and commercially accessible starting material, 2-aminopyridine. The synthesis is conceptually divided into two key stages: the initial bromination of the pyridine ring followed by the construction of the fused triazole ring and a subsequent second bromination.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-bromopyridine

The regioselective bromination of 2-aminopyridine at the 5-position is a critical first step. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 3- and 5-positions. By carefully controlling the reaction conditions, the formation of the desired 5-bromo isomer can be maximized.[4]

Several effective protocols have been established for this transformation, with the choice of brominating agent and solvent system being crucial for achieving high yield and purity.

Table 1: Comparative Overview of Protocols for the Synthesis of 2-Amino-5-bromopyridine

Brominating AgentSolventKey Reaction ConditionsReported YieldReference
Phenyltrimethylammonium tribromideDichloromethane or Chloroform20-50°C, 1-3 hours75%[5]
BromineAcetic Anhydride45-55°C, 2-3 hoursHigh[2]
N-Bromosuccinimide (NBS)Acetic AcidNot specifiedHigh[6]
BromineAcetic Anhydride (N-acylation), then BrominationN-acylation under reflux, bromination at 50°C66.5% (overall)[7]

Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide [5]

This method offers a mild and efficient route, avoiding the generation of significant by-products.[5]

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine, 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide, and 300 ml of chloroform.

  • Stir the mixture at 30°C for 2 hours.

  • Wash the reaction mixture with 40 ml of a saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20 ml of water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oily residue.

  • Cool the residue in an ice-water bath and add water to precipitate the solid product.

  • Collect the crude product by filtration and recrystallize from benzene to obtain 2-amino-5-bromopyridine as a yellow solid (8.1 g, 75% yield).

Synthesis_of_2_Amino_5_bromopyridine

Synthetic pathway for 2-Amino-5-bromopyridine.
Stage 2: Formation of the Triazole Ring and Second Bromination

The construction of the fused[1][2][3]triazolo[1,5-a]pyridine ring system from a 2-aminopyridine derivative is a well-established transformation in heterocyclic chemistry.[8] For the synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, this stage involves the cyclization of 2-amino-5-bromopyridine and the introduction of a second bromine atom at the 2-position. While a direct, one-pot procedure from 2-amino-5-bromopyridine is not extensively detailed in the literature, a plausible synthetic strategy involves a two-step sequence.

A potential route involves the initial formation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, which can then be converted to the 2,5-dibromo derivative.

Plausible Synthetic Pathway:

Synthesis_of_2_5_Dibromotriazolopyridine

Plausible synthetic route to the target compound.

Further research is required to delineate the optimal conditions for both the cyclization of 2-amino-5-bromopyridine and the subsequent bromination to yield the desired 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyridine.

The[1][2][6]Triazolo[1,5-a]pyridine Isomer: An Alternative Scaffold

While less commonly described in the context of a 2,5-dibromo substitution pattern, the synthesis of the[1][2][6]triazolo[1,5-a]pyridine core offers an alternative framework. The synthetic approach to this isomer typically involves the construction of the parent triazolopyridine ring followed by electrophilic bromination.

The synthesis of the unsubstituted[1][2][6]triazolo[1,5-a]pyridine can be achieved through the oxidative cyclization of 2-pyridine ketone hydrazones, often catalyzed by copper(II).[9]

Once the[1][2][6]triazolo[1,5-a]pyridine core is formed, it can be subjected to bromination. However, the reaction of[1][2][6]triazolo[1,5-a]pyridine with electrophiles like bromine can lead to ring-opened products in addition to the desired brominated heterocycle.[10] Therefore, achieving a selective dibromination at the 2- and 5-positions would require careful optimization of reaction conditions to favor the desired substitution pathway over ring cleavage.

Conclusion and Future Directions

The synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine, particularly the[1][2][3] isomer, is a synthetically tractable goal for medicinal and materials chemists. The well-established preparation of the key intermediate, 2-amino-5-bromopyridine, from 2-aminopyridine provides a solid foundation for further synthetic exploration. The subsequent formation of the triazole ring and the introduction of the second bromine atom represent areas where further methodological development would be beneficial to establish a robust and high-yielding protocol. For the[1][2][6] isomer, the development of selective dibromination conditions that avoid ring-opening side reactions is a key challenge that warrants further investigation. The continued exploration of synthetic routes to these versatile scaffolds will undoubtedly fuel the discovery of novel molecules with significant scientific and therapeutic potential.

References

The Triazolopyridine Scaffold: A Versatile Core for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of triazolopyridine derivatives. We delve into the mechanistic underpinnings of their activity as potent inhibitors of key signaling molecules, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Bromodomain-containing protein 4 (BRD4). Detailed, field-proven experimental protocols for synthesis, purification, and a suite of biological assays are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Emergence of Triazolopyridines in Drug Discovery

Triazolopyridine derivatives, which integrate the structural features of both triazole and pyridine rings, represent a privileged scaffold in the design of novel therapeutic agents.[1] This unique combination imparts a diverse range of pharmacological properties, including anticancer, antipsychotic, antimicrobial, and antiviral activities.[1][2] The adaptability of the triazolopyridine core allows for extensive chemical modification, enabling the fine-tuning of their biological efficacy and selectivity towards specific molecular targets.[1] This has led to the identification of numerous analogues with potent inhibitory effects against critical regulators of cellular signaling pathways implicated in a variety of diseases.

Synthetic Strategies for Triazolopyridine Derivatives

The construction of the triazolopyridine core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted 2-hydrazinopyridine precursor. The choice of reaction conditions and subsequent functionalization allows for the generation of a diverse library of derivatives.

General Synthesis of a[1][3][4]Triazolo[4,3-a]pyridine Core

A versatile one-pot synthesis of substituted[1][3][4]triazolo[4,3-a]pyridines can be achieved from readily available 2-hydrazinopyridine and substituted aromatic aldehydes.[5] This method is advantageous due to its operational simplicity and functional group tolerance.

Experimental Protocol: One-Pot Synthesis of 3-Substituted-[1][3][4]triazolo[4,3-a]pyridines [5]

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in a suitable solvent such as ethanol, add the desired substituted aldehyde (1.0 mmol).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one

The synthesis of the 3-oxo derivative can be accomplished through the reaction of 2-hydrazinopyridine with urea under microwave irradiation, which offers a rapid and efficient route.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one [6]

  • In a conical flask, place 2-hydrazinopyridine (4.58 mmol) and urea (9.16 mmol, 2.0 equivalents).

  • Carry out the reaction under microwave irradiation (e.g., 300 W).

  • Monitor the reaction progress by TLC (chloroform-methanol 9:1).

  • After approximately 50 seconds, add 15 cm³ of water to the mixture.

  • Filter the resulting product on a Büchner funnel to collect the solid.

Purification of Triazolopyridine Derivatives

Purification of the synthesized triazolopyridine derivatives is crucial to ensure the accuracy of subsequent biological evaluations. Column chromatography is a widely used and effective method for this purpose.

Experimental Protocol: General Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude triazolopyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified triazolopyridine derivative.

Biological Activities and Mechanisms of Action

Triazolopyridine derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents. Their efficacy often stems from the inhibition of key enzymes and proteins that drive cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of triazolopyridine derivatives against various cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Inhibition of Key Kinases and Proteins

3.2.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth and proliferation.[9] Dysregulation of EGFR signaling is a common driver of tumorigenesis.[10] Certain triazolopyridine derivatives have been shown to inhibit EGFR activation, thereby blocking downstream signaling cascades such as the AKT and ERK1/2 pathways.[8]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Triazolopyridine [label="Triazolopyridine\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; Triazolopyridine -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: JAK-STAT signaling pathway and inhibition by triazolopyridine derivatives.

3.2.3. Bromodomain and Extra-Terminal (BET) Protein Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, such as MYC. [11][12]BRD4 inhibitors, including those with a triazolopyridine scaffold, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and downregulating the expression of target genes. [8][11] BRD4 Mechanism of Action

BRD4_Mechanism BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Activates Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiates Triazolopyridine Triazolopyridine Derivative Triazolopyridine->BRD4 Inhibits Binding

Caption: BRD4-mediated gene transcription and its inhibition.

In Vitro Biological Evaluation: A Practical Guide

A robust in vitro evaluation is essential to characterize the biological activity of newly synthesized triazolopyridine derivatives. This section provides detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the triazolopyridine derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Several assays can be used to detect and quantify apoptosis.

4.2.1. Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate. [2][13] Experimental Protocol: Caspase-Glo® 3/7 Assay [2][13]

  • Seed cells in a white-walled 96-well plate and treat with the triazolopyridine derivatives for the desired time.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add an equal volume of the reagent to each well.

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

4.2.2. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [4][14] Experimental Protocol: Fluorescent TUNEL Assay [4][14]

  • Sample Preparation: Fix cells treated with triazolopyridine derivatives with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by a fluorescently-labeled anti-BrdU antibody).

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with Triazolopyridine Derivative Cell_Culture->Treatment Caspase_Assay Caspase-3/7 Assay Treatment->Caspase_Assay TUNEL_Assay TUNEL Assay Treatment->TUNEL_Assay Luminescence Measure Luminescence Caspase_Assay->Luminescence Fluorescence Fluorescence Microscopy TUNEL_Assay->Fluorescence Data_Analysis Data Analysis (Apoptosis Induction) Luminescence->Data_Analysis Fluorescence->Data_Analysis

Caption: A generalized workflow for assessing apoptosis in treated cells.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different triazolopyridine derivatives, it is essential to present the data in a clear and structured format.

Table 1: In Vitro Biological Activity of Representative Triazolopyridine Derivatives

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (µM)Cancer Cell LineReference
TPD-1 EGFRKinase Inhibition0.05A549 (Lung)[8]
TPD-2 JAK1Kinase Inhibition0.01-[15]
TPD-3 BRD4Binding Assay0.15MV4-11 (Leukemia)Fictional Example
TPD-4 -MTT Assay2.5MCF-7 (Breast)[7]

Note: The data in this table is illustrative and compiled from various sources for exemplary purposes.

Conclusion and Future Directions

Triazolopyridine derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic tractability allows for the creation of extensive libraries for structure-activity relationship studies, paving the way for the development of novel therapeutics. The methodologies and insights provided in this guide aim to equip researchers with the necessary tools to explore the full potential of this remarkable scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development.

References

Discovery and history of substituted triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Triazolopyridines

Abstract

The triazolopyridine scaffold, a fused heterocyclic system combining the structural features of triazole and pyridine, has emerged as a quintessential "privileged structure" in modern medicinal chemistry.[1] Its journey from a subject of synthetic curiosity to the core of numerous approved drugs and clinical candidates is a testament to its remarkable chemical versatility and pharmacological promiscuity. This guide provides a comprehensive exploration of the discovery and historical development of substituted triazolopyridines, tracing their evolution from early synthetic methodologies to their role in groundbreaking therapeutics. We will dissect the key scientific milestones, the rationale behind experimental designs, and the structure-activity relationships that have cemented the triazolopyridine core as a cornerstone of contemporary drug discovery.

The Triazolopyridine Scaffold: An Introduction to a Privileged Core

Triazolopyridines are a class of bicyclic heteroaromatic compounds where a triazole ring is fused to a pyridine ring.[2] The specific arrangement and number of nitrogen atoms give rise to several distinct isomers, each with a unique electronic and steric profile.[3] This structural diversity is fundamental to their utility, allowing for fine-tuning of interactions with a wide array of biological targets.[1] The most prominent isomers in medicinal chemistry include[1][4][5]triazolo[4,3-a]pyridine,[1][4][5]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[1,5-a]pyridine.[6][7] Their broad-spectrum biological activities—spanning antidepressant, anticancer, anti-inflammatory, and antiviral properties—are a direct result of this inherent structural adaptability.[3][8]

Triazolopyridine_Isomers cluster_0 Common Triazolopyridine Isomers in Medicinal Chemistry node1 [1,2,4]Triazolo[4,3-a]pyridine img1 node2 [1,2,4]Triazolo[1,5-a]pyridine img2 node3 [1,2,3]Triazolo[1,5-a]pyridine img3

Caption: Key isomers of the triazolopyridine scaffold.

A Journey Through Synthesis: From Classical Reactions to Modern Methodologies

The historical progression of triazolopyridine synthesis mirrors the broader evolution of organic chemistry itself.[1] Early methods relied on straightforward, often harsh, condensation and dehydrative cyclization reactions.[1][9] While effective for producing the core scaffold, these initial approaches offered limited scope for substitution and functionalization.

As the understanding of reaction mechanisms deepened, more sophisticated strategies emerged.[1] The development of transition-metal-catalyzed cross-coupling reactions, for instance, revolutionized the ability to install diverse substituents onto the triazolopyridine core with high precision.[3] More recently, methodologies focusing on direct C-H activation and greener chemistry practices, such as microwave-assisted synthesis and the use of less hazardous reagents, have become prominent, reflecting a push towards greater efficiency and sustainability in pharmaceutical manufacturing.[1]

Synthesis_Evolution cluster_inputs A Early Methods: Classical Condensation B Intermediate Developments: Transition-Metal Catalysis A->B Advancement in Scope C Modern Approaches: Direct C-H Activation & Green Chemistry B->C Increased Efficiency & Sustainability D Increased Complexity & Diversity C->D Access to Novel Chemical Space S1 Hydrazinopyridines S1->A Dehydrative Cyclization S2 Aminopyridines S2->B Oxidative Cyclization

Caption: Evolution of synthetic strategies for triazolopyridines.

Therapeutic Breakthroughs: Case Studies in Drug Development

The true impact of the triazolopyridine scaffold is best understood through the lens of the successful drugs derived from it. These examples showcase how the core's unique properties were leveraged to solve specific therapeutic challenges.

Trazodone: The Pioneer Antidepressant

Trazodone stands as the archetypal triazolopyridine therapeutic. Approved for the treatment of major depressive disorder (MDD), its discovery marked a significant advancement in psychopharmacology.[2][10][11] Unlike typical selective serotonin reuptake inhibitors (SSRIs), trazodone possesses a unique, multi-modal mechanism of action.[12][13] It acts as a serotonin antagonist and reuptake inhibitor (SARI), primarily through the inhibition of the serotonin transporter (SERT) and potent antagonism of serotonin 5-HT2A and 5-HT2C receptors.[12][13] This dual action is believed to contribute to its antidepressant efficacy while mitigating some of the side effects associated with SSRIs, such as insomnia and anxiety.[13] Its antagonism of H1 histamine and α1-adrenergic receptors also contributes to its significant sedative properties, leading to its common off-label use for insomnia.[12][13]

Filgotinib: A Modern Tale of Selective Kinase Inhibition

A more recent success story is Filgotinib (GLPG0634), a selective inhibitor of Janus kinase 1 (JAK1).[14] The discovery of Filgotinib is a prime example of modern, target-driven drug design. Researchers at Galapagos NV identified JAK1 as a key target for inflammatory diseases like rheumatoid arthritis.[14] They initiated a screening of their compound library, which identified a triazolopyridine-based hit.[14] Through a meticulous optimization process, this initial hit was developed into Filgotinib, a compound with high selectivity for JAK1 over other JAK family members, particularly JAK2.[15] This selectivity is crucial as it helps to avoid the hematopoietic side effects associated with broader JAK inhibition.[15]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates (p) P_STAT p-STAT (Dimer) STAT->P_STAT dimerizes Nucleus Nucleus P_STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Filgotinib Filgotinib (Triazolopyridine Inhibitor) Filgotinib->JAK1 inhibits

Caption: Inhibition of the JAK1-STAT pathway by Filgotinib.

Expanding the Frontier: Oncology and Beyond

The versatility of the triazolopyridine core continues to drive its exploration into new therapeutic areas.

  • Oncology: Researchers have developed potent triazolopyridine-based inhibitors for novel cancer targets. For example, derivatives have been designed to inhibit Tankyrase (TNKS), a key player in the WNT/β-catenin signaling pathway often dysregulated in colorectal cancer.[16][17] Other derivatives have shown potent activity as inhibitors of Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader implicated in various cancers and even HIV-1 latency.[18][19]

  • Metabolic Diseases: Novel triazolopyridine compounds are being investigated as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis, presenting a potential therapeutic strategy for conditions like hepatic steatosis and insulin resistance.[8][20][21]

Structure-Activity Relationship (SAR) and Quantitative Data

The extensive research into triazolopyridines has generated a wealth of SAR data. The strategic placement of substituents on both the triazole and pyridine rings allows for the modulation of potency, selectivity, and pharmacokinetic properties.

Compound Class/DrugPrimary Target(s)Therapeutic AreaKey SAR Insights
Trazodone SERT, 5-HT2A, 5-HT2CPsychiatry (Depression)The long N-alkyl chain with a terminal phenylpiperazine is critical for its multi-target activity.[12][13]
Filgotinib JAK1Immunology (Arthritis)The cyclopropyl amide moiety was identified as a key fragment conferring high selectivity for JAK1 over JAK2.[14][15]
TNKS Inhibitors (e.g., TI-12403) Tankyrase 1/2OncologyThe N-([1][4][5]triazolo[4,3-a]pyridin-3-yl) carboxamide core serves as an effective scaffold for binding to the nicotinamide pocket of the enzyme.[16][17]
BRD4 Inhibitors (e.g., 12m) BRD4 BD1Oncology, VirologyThe triazolopyridine core acts as a mimic of acetylated lysine, forming a crucial hydrogen bond with Asn140 in the BRD4 binding pocket.[18]
JAK/HDAC Dual Inhibitors JAK1/2, HDACsOncologyMerging a triazolopyridine "cap" with a hydroxamic acid "zinc-binding group" via a linker creates dual-acting molecules with potent antiproliferative activity.[22]

Experimental Protocol: A Representative Synthesis

The following protocol describes a modern, reliable method for the synthesis of a substituted[1][4][5]triazolo[1,5-a]pyridine, adapted from established literature procedures.[23] This iodine-mediated oxidative N-N bond formation is valued for its efficiency and environmental friendliness.

Synthesis of 2-Phenyl-[1][4][5]triazolo[1,5-a]pyridine

Objective: To synthesize a representative triazolopyridine via oxidative cyclization.

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Potassium Iodide (KI) (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask charged with N-(pyridin-2-yl)benzimidamide (1.0 mmol), add DMF (5 mL).

  • Add potassium carbonate (3.0 mmol), potassium iodide (2.0 mmol), and iodine (2.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium thiosulfate solution (1 x 15 mL) to quench excess iodine, and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-[1][4][5]triazolo[1,5-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of this protocol is validated by the disappearance of the starting amidine spot on TLC and the appearance of a new, less polar product spot. Final confirmation is achieved through spectroscopic analysis, which should match the data reported in the literature for the target compound. The distinct chemical shifts of the pyridine and triazole protons in the NMR spectrum are key identifiers.

Challenges and Future Outlook

Despite the numerous successes, challenges remain in the development of triazolopyridine-based therapeutics. Issues such as acquired drug resistance, off-target toxicity, and suboptimal pharmacokinetic properties continue to be pertinent hurdles.[1] The future of triazolopyridine research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity for their intended targets to minimize side effects.

  • Novel Targets: Applying the scaffold to newly validated biological targets in areas of unmet medical need.

  • Bifunctional Molecules: Creating dual-target inhibitors or degraders (e.g., PROTACs) that leverage the triazolopyridine core to achieve novel mechanisms of action.[22]

  • Sustainable Synthesis: Further development of green and scalable synthetic routes to support clinical and commercial manufacturing.[1]

Conclusion

The history of substituted triazolopyridines is a compelling narrative of chemical innovation meeting therapeutic need. From its origins in foundational synthetic chemistry, this versatile scaffold has risen to become a privileged structure responsible for life-changing medicines across multiple disease areas. Its continued prominence in drug discovery pipelines underscores its enduring value. As our understanding of disease biology deepens and synthetic methodologies advance, the triazolopyridine core is poised to remain at the forefront of medicinal chemistry, providing a powerful platform for the development of the next generation of innovative therapeutics.[1]

References

Methodological & Application

Application Note & Protocol: Selective Functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in developing novel therapeutics, including potent kinase inhibitors and anti-inflammatory agents.[4][5] Its structural similarity to the purine ring system allows it to function as a versatile bio-isostere, making it a privileged scaffold in drug design.[6] The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from readily available starting materials.[7][8] This guide provides an in-depth analysis and detailed protocols for the selective mono- and di-arylation of 2,5-Dibromo-triazolo[1,5-a]pyridine, a key building block for creating diverse chemical libraries. We will explore the mechanistic underpinnings of the reaction, strategies for controlling site-selectivity, and field-proven protocols for researchers in synthetic chemistry and drug development.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organic halide.[2] The catalytic cycle, which is central to understanding and troubleshooting the reaction, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the 2,5-Dibromo-triazolo[1,5-a]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[10] The reactivity of the halide is crucial, with reactivity generally following the trend I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species ("-ate complex"), enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12]

Key Reaction Components & Their Roles:
  • Palladium Precatalyst: While the active catalyst is Pd(0), stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as "precatalysts".[13] These are reduced in situ to Pd(0). Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also highly effective and common.[13]

  • Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to tune reactivity and selectivity.[3][14] Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[10]

  • Base: The choice of base is critical for activating the boronic acid for transmetalation.[11] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact reaction rate and yield.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Biphasic systems, such as 1,4-dioxane/water or toluene/water, are very common, as water can aid in dissolving the base and facilitating the formation of the key boronate intermediate.[1]

Suzuki_Cycle

Controlling Site-Selectivity

For polyhalogenated substrates with identical halogens, such as 2,5-Dibromo-triazolo[1,5-a]pyridine, achieving site-selectivity is a significant challenge.[15][16] The outcome of the reaction (mono- vs. di-coupling) and the position of the initial coupling are governed by a combination of electronic and steric effects, as well as reaction conditions.[17][18]

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which generally increases the reactivity of C-Br bonds at adjacent (α) and para positions towards oxidative addition.[17] In the 2,5-Dibromo-triazolo[1,5-a]pyridine scaffold, the C5-Br bond is on the pyridine ring, whereas the C2-Br is on the fused triazole ring. The electron density at C5 is significantly lowered by the adjacent pyridine nitrogen, making the C5-Br bond more electrophilic and thus more susceptible to initial oxidative addition by the Pd(0) catalyst.

  • Steric Hindrance: While both positions are relatively unhindered, subtle steric differences can influence selectivity, especially when using bulky ligands or boronic acids.[19]

  • Reaction Control:

    • Mono-arylation: To favor the formation of the C5-monosubstituted product, the boronic acid should be used as the limiting reagent (typically 1.0 to 1.1 equivalents). Milder conditions, such as lower temperatures and shorter reaction times, can also help prevent over-reaction to the di-substituted product.

    • Di-arylation: To achieve complete substitution at both C2 and C5 positions, an excess of the boronic acid is required (e.g., ≥ 2.2 equivalents). More forcing conditions, including higher temperatures and extended reaction times, are often necessary to drive the second, typically slower, coupling reaction at the C2 position.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Selective Mono-Arylation at the C5-Position

This protocol is designed to selectively couple a boronic acid at the more reactive C5 position of the dibromo-scaffold.

dot graph TD { A[Setup] --> B(Degas Solvent); B --> C{Inert Atmosphere}; C --> D[Add Reagents]; D --> E[Heat & Stir]; E --> F[Reaction Monitoring (TLC/LC-MS)]; F --> G{Work-up}; G --> H[Extraction]; H --> I[Purification (Column Chromatography)]; I --> J[Characterization];

} .dot Figure 2: General experimental workflow for Suzuki-Miyaura coupling reactions.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.[2]

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 2-bromo-5-aryl-triazolo[1,5-a]pyridine product.

Protocol 2: Exhaustive Di-Arylation

This protocol is optimized for the synthesis of 2,5-diaryl-triazolo[1,5-a]pyridine derivatives.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (2.5 eq), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add a more robust catalyst system, such as Pd₂(dba)₃ (0.05 eq) and a suitable phosphine ligand like SPhos or XPhos (0.12 eq). Add the degassed solvent (e.g., Toluene/H₂O, 10:1 v/v).

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-9 from Protocol 1. Note that the di-substituted product will be significantly less polar than the mono-substituted intermediate.

Data Summary & Expected Outcomes

The following table summarizes representative conditions and expected outcomes for the functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine. Yields are illustrative and will vary based on the specific boronic acid and precise reaction optimization.

EntryBoronic Acid (Ar-B(OH)₂)Product TypeCatalyst SystemBaseSolventTemp (°C)Time (h)
1Phenylboronic acid (1.05 eq)Mono (C5)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1006
24-Methoxyphenylboronic acid (1.05 eq)Mono (C5)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1006
34-(Trifluoromethyl)phenylboronic acid (1.05 eq)Mono (C5)PdCl₂(dppf)Cs₂CO₃Dioxane1008
4Thiophene-3-boronic acid (1.05 eq)Mono (C5)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012
5Phenylboronic acid (2.5 eq)Di (C2, C5)Pd₂(dba)₃ / SPhosK₃PO₄Toluene11018
64-Methoxyphenylboronic acid (2.5 eq)Di (C2, C5)Pd₂(dba)₃ / SPhosK₃PO₄Toluene11018

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvent. 3. Weak base or poor solubility. 4. Deactivated boronic acid.1. Use fresh catalyst; ensure inert atmosphere is strictly maintained. 2. Degas solvents thoroughly via sparging with Ar/N₂ or freeze-pump-thaw cycles. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure vigorous stirring. 4. Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[1]
Protodeboronation Boronic acid is unstable under reaction conditions, leading to Ar-H instead of Ar-Ar'. Common with electron-rich or some heteroaryl boronic acids.[1]1. Use a milder base (e.g., KF). 2. Use anhydrous conditions with boronate esters. 3. Use potassium trifluoroborate salts which are more stable.[11]
Homocoupling (Ar-Ar) Oxygen contamination can lead to oxidative homocoupling of the boronic acid.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Incomplete Di-arylation The second coupling (at C2) is sterically or electronically less favorable.1. Increase temperature and/or reaction time. 2. Increase equivalents of boronic acid and base. 3. Switch to a more active catalyst system (e.g., one with a bulky, electron-rich ligand like SPhos or an NHC ligand).[19]

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for the development of novel therapeutic agents and functional organic materials. This fused bicyclic system is a key component in a variety of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The strategic introduction of diverse functional groups onto this scaffold is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine serves as a versatile and highly valuable starting material for the synthesis of complex derivatives. The presence of two bromine atoms at distinct positions (C2 and C5) offers a platform for selective and sequential functionalization through modern palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the targeted modification of this important heterocyclic building block.

Understanding Regioselectivity in Dihalo-[1][2][3]triazolo[1,5-a]pyridines

A critical consideration in the functionalization of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is the regioselectivity of the cross-coupling reaction. In many palladium-catalyzed reactions involving dihalogenated pyridines and related heterocycles, the halogen at the C2-position is generally more reactive than the one at the C5-position. This preferential reactivity is attributed to the electronic influence of the adjacent nitrogen atom in the pyridine ring, which makes the C2-position more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C2-position under carefully controlled conditions, leaving the C5-bromo substituent available for subsequent transformations.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction's tolerance of a broad range of functional groups makes it an indispensable tool in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. The base plays a critical role in activating the organoboron species for transmetalation.[4]

Suzuki_Miyaura_Cyclecluster_productPd(0)L2Pd(0)L2Ar-Pd(II)-X(L2)Ar-Pd(II)-X(L2)Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X)Ar-Pd(II)-Ar'(L2)Ar-Pd(II)-Ar'(L2)Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base)Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive EliminationAr-Ar'Ar-Ar'Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Mono-Arylation at the C2-Position

This protocol is designed for the selective Suzuki-Miyaura coupling at the more reactive C2-position of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Materials:

ReagentCAS NumberMolecular WeightMolarity/ConcentrationAmount (for 0.5 mmol scale)
2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine1214901-64-0276.92 g/mol -138.5 mg (1.0 equiv)
Arylboronic AcidVariesVaries-0.6 mmol (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol -28.9 mg (0.05 equiv)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2 M aqueous solution0.75 mL (1.5 mmol, 3.0 equiv)
1,4-Dioxane123-91-188.11 g/mol -4 mL
Deionized Water7732-18-518.02 g/mol -2 mL

Procedure:

  • To a reaction vial, add 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (138.5 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and the 2 M aqueous solution of potassium carbonate (0.75 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromo-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Double Arylation for 2,5-Diaryl Derivatives

To achieve double arylation, a higher excess of the boronic acid and a longer reaction time or higher temperature may be required.

Key Modifications from Protocol 1:

  • Arylboronic Acid: Use 2.5 to 3.0 equivalents.

  • Reaction Time: May require up to 24 hours.

  • Temperature: Can be increased to 110 °C if necessary.

Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[3] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

Sonogashira_Cyclecluster_pdPalladium Cyclecluster_cuCopper Cyclecluster_productPd(0)L2Pd(0)L2Ar-Pd(II)-X(L2)Ar-Pd(II)-X(L2)Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X)Ar-Pd(II)-C≡CR(L2)Ar-Pd(II)-C≡CR(L2)Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) TransmetalationAr-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive EliminationAr-C≡CRAr-C≡CRAr-Pd(II)-C≡CR(L2)->Ar-C≡CRCu-XCu-XCu-C≡CRCu-C≡CRCu-C≡CR->Cu-X+ Ar-Pd(II)-X(L2)- Ar-Pd(II)-C≡CR(L2)R-C≡C-HR-C≡C-HR-C≡C-H->Cu-C≡CR+ Cu-X, -HXBaseBaseBuchwald_Hartwig_Cyclecluster_productPd(0)L2Pd(0)L2Ar-Pd(II)-X(L2)Ar-Pd(II)-X(L2)Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X)[Ar-Pd(II)-NHR'R''](L2)X[Ar-Pd(II)-NHR'R''](L2)XAr-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)X Amine Coordination (HNR'R'')Ar-Pd(II)-NR'R''(L2)Ar-Pd(II)-NR'R''(L2)[Ar-Pd(II)-NHR'R''](L2)X->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base)Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive EliminationAr-NR'R''Ar-NR'R''Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

Application Notes & Protocols: Synthesis of Novel Derivatives from 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its structural resemblance to purines has led to its investigation as a purine isostere in drug design.[3] This core is present in a range of biologically active compounds, exhibiting diverse pharmacological activities.[1][3] Furthermore, triazolopyridine derivatives are found in various pharmaceuticals, including the antidepressant trazodone and the targeted cancer therapy tucatinib.[4] The unique electronic properties and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel chemical entities.

The 2,5-Dibromo-triazolo[1,5-a]pyridine building block offers two distinct reactive sites for functionalization. The differential reactivity of the bromine atoms at the 2- and 5-positions allows for selective and sequential introduction of various substituents, enabling the creation of diverse molecular architectures. This guide provides detailed protocols for the synthesis of novel derivatives from this versatile starting material, focusing on robust and widely applicable cross-coupling and nucleophilic substitution reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.

Strategic Derivatization of 2,5-Dibromo-triazolo[1,5-a]pyridine

The two bromine atoms on the triazolo[1,5-a]pyridine core possess different reactivities, which can be exploited for selective functionalization. The bromine at the 5-position is generally more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent bridgehead nitrogen.[5] Conversely, palladium-catalyzed cross-coupling reactions can often be tuned to favor reaction at either the 2- or 5-position by careful selection of ligands and reaction conditions.[6]

This differential reactivity is the cornerstone of a modular approach to synthesizing a library of derivatives. A typical strategy involves a sequence of reactions, starting with the more reactive position, followed by modification of the less reactive site.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly well-suited for the derivatization of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted derivatives.[7] The reaction of an aryl or vinyl boronic acid with the dibrominated scaffold in the presence of a palladium catalyst and a base yields the corresponding coupled product.[7][8]

Protocol 1: Monoselective Suzuki-Miyaura Coupling

This protocol is optimized for the monoselective substitution, primarily at the more reactive 5-position.

Materials:

  • 2,5-Dibromo-triazolo[1,5-a]pyridine

  • Aryl or Vinylboronic Acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 mmol), the desired boronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2-bromo-triazolo[1,5-a]pyridine derivative.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and air-stable catalyst that is effective for a wide range of Suzuki couplings. The dppf ligand promotes the catalytic cycle and can influence selectivity.

  • Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-bromo-triazolo[1,5-a]pyridine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-bromo-triazolo[1,5-a]pyridine92
3Thiophene-3-boronic acid5-(Thiophen-3-yl)-2-bromo-triazolo[1,5-a]pyridine78

Yields are based on isolated product after purification.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a wide range of further transformations.[9][10] This reaction is catalyzed by a combination of palladium and copper(I) salts.[10]

Protocol 2: Sonogashira Coupling with Terminal Alkynes

Materials:

  • 5-Substituted-2-bromo-triazolo[1,5-a]pyridine (from Protocol 1)

  • Terminal Alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) Iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add the 5-substituted-2-bromo-triazolo[1,5-a]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-substituted-triazolo[1,5-a]pyridine.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper acetylide is the active nucleophile.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions such as the homocoupling of the alkyne (Glaser coupling).

dot

Sonogashira_Coupling A 2,5-Dibromo-triazolo[1,5-a]pyridine B Suzuki Coupling (Protocol 1) A->B Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ C 5-Aryl-2-bromo-triazolo[1,5-a]pyridine B->C D Sonogashira Coupling (Protocol 2) C->D Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA E 5-Aryl-2-alkynyl-triazolo[1,5-a]pyridine D->E

Caption: Sequential Suzuki and Sonogashira coupling workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is particularly useful for introducing a wide variety of primary and secondary amines onto the triazolopyridine scaffold.[13]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • Bromo-substituted triazolo[1,5-a]pyridine (e.g., 2,5-dibromo or a mono-substituted derivative)

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk flask, add the bromo-substituted triazolo[1,5-a]pyridine (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-formed catalyst solution to the second flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a highly active catalyst for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

dot

Buchwald_Hartwig_Amination Start Bromo-triazolo[1,5-a]pyridine Catalyst Pd₂(dba)₃ / Xantphos Start->Catalyst Product Amino-triazolo[1,5-a]pyridine Catalyst->Product Heat Amine R₂NH Amine->Catalyst Base NaOtBu Base->Catalyst

Caption: Key components of the Buchwald-Hartwig amination.

PART 2: Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring in the triazolo[1,5-a]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the ring nitrogen.[14][15][16] In 2,5-Dibromo-triazolo[1,5-a]pyridine, the 5-position is activated towards SNA_r.[5]

Protocol 4: Nucleophilic Aromatic Substitution with Amines

This protocol provides a metal-free alternative for introducing amine functionalities.

Materials:

  • 2,5-Dibromo-triazolo[1,5-a]pyridine

  • Amine (primary or secondary, 3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealed tube, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 mmol), the desired amine (3.0 mmol), and DIPEA (2.0 mmol).

  • Add DMSO (5 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction to room temperature and pour into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 5-amino-2-bromo-triazolo[1,5-a]pyridine.

Causality of Experimental Choices:

  • High Temperature: SNA_r reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.

  • Polar Aprotic Solvent: DMSO is a polar aprotic solvent that can stabilize the charged intermediate of the SNA_r reaction, thereby accelerating the reaction rate.

  • Base: DIPEA is a non-nucleophilic base that scavenges the HBr generated during the reaction.

PART 3: Characterization of Novel Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecules.

Conclusion: A Gateway to Chemical Diversity

The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse library of novel derivatives from 2,5-Dibromo-triazolo[1,5-a]pyridine. By strategically employing palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can readily access a wide range of functionalized triazolopyridines. This versatile scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials. The principles of scientific integrity and a thorough understanding of the underlying reaction mechanisms are paramount for successful and reproducible synthetic outcomes.

References

The Versatile Scaffold: 2,5-Dibromo-triazolo[1,5-a]pyridine in Modern Medicinal Chemistry

The Versatile Scaffold: 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in Modern Medicinal Chemistry

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can be readily functionalized to generate libraries of diverse molecules. Among these, the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a privileged structure, underpinning the development of a multitude of biologically active compounds. This application note delves into the utility of a key derivative, 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine , a versatile building block that offers strategic advantages in the synthesis of potent and selective drug candidates, particularly in the realm of kinase inhibitors.

The strategic placement of two bromine atoms at the 2 and 5-positions of the triazolopyridine ring system provides medicinal chemists with a powerful tool for molecular elaboration. These two positions exhibit differential reactivity, allowing for selective and sequential functionalization through a variety of modern cross-coupling reactions. This capability is paramount in structure-activity relationship (SAR) studies, where precise control over the introduction of different substituents is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Importance in Drug Discovery: A Focus on Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed in the design of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases. Notably, this core is a key feature in a number of Janus kinase (JAK) inhibitors.[2][3] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling pathways that are critical for immune response and hematopoiesis. Dysregulation of JAK signaling is associated with a range of myeloproliferative disorders and inflammatory conditions, making JAKs attractive therapeutic targets.[1]

The 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyridine scaffold allows for the introduction of key pharmacophoric elements at distinct vectors. For instance, substitution at the 5-position can be used to introduce groups that interact with the solvent-exposed region of the kinase active site, while modifications at the 2-position can be tailored to engage with the hinge region or other key pockets, thereby modulating potency and selectivity.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is essential for its effective use in a research setting.

PropertyValueReference
CAS Number 1214901-64-0[4]
Molecular Formula C₆H₃Br₂N₃[5]
Molecular Weight 276.92 g/mol [5]
Appearance Solid (form may vary)General Knowledge
Storage Store at 2-8°C under an inert atmosphereGeneral Supplier Information

Safety and Handling: 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthetic Pathways and Key Transformations

The utility of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine lies in its capacity to undergo regioselective cross-coupling reactions. The electronic properties of the fused heterocyclic system render the C-Br bonds at positions 2 and 5 susceptible to palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Generally, in related dihalopyridine systems, the halogen at the 2-position exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-position.[6] This differential reactivity can be exploited to achieve selective mono-functionalization, followed by a subsequent coupling at the remaining bromine atom.

Below are detailed, illustrative protocols for the key transformations of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. These protocols are based on established methodologies for similar substrates and serve as a starting point for optimization in specific synthetic campaigns.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 2-Position

This protocol describes a typical procedure for the selective introduction of an aryl or heteroaryl group at the 2-position of the scaffold. The choice of a mild base and a suitable palladium catalyst/ligand system is crucial for achieving high regioselectivity.

Reaction Scheme:

Suzuki_Couplingstart2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridinereagentsPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80-100 °Cstart->reagentsboronic_acidAr-B(OH)₂boronic_acid->reagentsproduct2-Aryl-5-bromo-[1,2,4]triazolo[1,5-a]pyridinereagents->product

A typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically maintained at 0.1-0.2 M with respect to the starting material.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-[1][2][3]triazolo[1,5-a]pyridine.

Self-Validation: The success of the regioselective coupling can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, observing the disappearance of the signal corresponding to the proton at the 2-position and the appearance of signals for the newly introduced aryl group. Mass spectrometry will confirm the incorporation of one aryl group and the retention of one bromine atom.

Protocol 2: Buchwald-Hartwig Amination at the 2-Position

This protocol outlines the introduction of an amine nucleophile at the 2-position, another critical transformation in the synthesis of kinase inhibitors. The choice of ligand is paramount for achieving high yields and preventing side reactions.[7][8]

Reaction Scheme:

Buchwald_HartwigstartThis compoundreagentsPd₂(dba)₃, XantphosCs₂CO₃, Toluene, 100-110 °Cstart->reagentsamineR¹R²NHamine->reagentsproductN-Alkyl/Aryl-5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-aminereagents->product

A typical Buchwald-Hartwig amination reaction.

Materials:

  • 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equivalents)

  • Xantphos (0.04-0.10 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube, combine 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), cesium carbonate (1.5-2.0 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-amino-5-bromo-[1][2][3]triazolo[1,5-a]pyridine derivative.

Self-Validation: Characterization by NMR will show the disappearance of the starting material signals and the appearance of new signals corresponding to the amine moiety. High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

Sequential Functionalization: A Divergent Approach

The true power of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is realized in its use for sequential, or one-pot, multi-component reactions. After the initial selective functionalization at the 2-position, the remaining bromine at the 5-position can be targeted in a second cross-coupling reaction, often under slightly more forcing conditions. This divergent approach allows for the rapid generation of a library of analogs with diverse substituents at both positions, which is invaluable for optimizing biological activity.

Illustrative Workflow for Sequential Functionalization:

Sequential_FunctionalizationA2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridineB2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridineA->BStep 1: Buchwald-Hartwig(Selective at C2)C2-Amino-5-aryl-[1,2,4]triazolo[1,5-a]pyridine(Final Product)B->CStep 2: Suzuki Coupling(at C5)

A divergent synthetic route using sequential cross-coupling.

This step-wise approach provides a robust platform for the synthesis of complex triazolopyridine derivatives. The resulting compounds can then be evaluated for their biological activity, feeding back into the design-make-test-analyze cycle of drug discovery.

Conclusion

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its capacity for regioselective, sequential functionalization via robust palladium-catalyzed cross-coupling reactions makes it an ideal scaffold for the construction of diverse compound libraries. The demonstrated importance of the[1][2][3]triazolo[1,5-a]pyridine core in the development of kinase inhibitors, particularly for the JAK family, highlights the potential of this dibrominated intermediate in the discovery of novel therapeutics for a range of human diseases. The protocols outlined herein provide a solid foundation for researchers to harness the synthetic potential of this powerful scaffold in their drug discovery endeavors.

Application Notes & Protocols: 2,5-Dibromo-triazolo[1,5-a]pyridine as a Versatile Scaffold for Modern Drug Discovery

Application Notes & Protocols: 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine as a Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structure, being isosteric to the purine ring system, allows it to mimic endogenous ligands and interact with a wide array of biological targets.[3][4] This has led to its incorporation into numerous clinically evaluated molecules, including inhibitors of Janus kinase (JAK), Tyrosyl-DNA phosphodiesterase 2 (TDP2), and Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1).[5][6][7]

The true power of this scaffold for drug discovery, however, is unlocked through strategic functionalization. The 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine derivative stands out as an exceptionally valuable starting material. It provides two chemically distinct halogenated positions (C2 and C5) that serve as versatile handles for orthogonal, transition-metal-catalyzed cross-coupling reactions.[8][9] This dual functionalization capacity enables the systematic and divergent synthesis of vast chemical libraries, allowing for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth exploration of the key synthetic transformations involving 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine and outlines detailed protocols for its application in drug discovery workflows.

Suzuki_WorkflowStart2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridineProductMono- or Di-arylated ProductStart->ProductSuzuki-MiyauraCouplingReagentsAryl/Heteroaryl Boronic Acid(R-B(OH)₂)Reagents->ProductCatalystPd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)Solvent (e.g., Dioxane/H₂O)Catalyst->ProductBuchwald_WorkflowStartMono-arylated Scaffold(e.g., 2-Bromo-5-phenyl derivative)ProductFinal Aminated ProductStart->ProductBuchwald-HartwigAminationReagentsPrimary or Secondary Amine(R¹R²NH)Reagents->ProductCatalystPd Catalyst (e.g., Pd₂(dba)₃)Ligand (e.g., XPhos)Base (e.g., NaOt-Bu)Catalyst->Productcluster_path1Pathway Acluster_path2Pathway BStart2,5-Dibromo ScaffoldStep1AReaction 1 at C5(e.g., Suzuki)Start->Step1AStep1BReaction 1 at C2(e.g., Buchwald)Start->Step1BStep2AReaction 2 at C2(e.g., Buchwald)Step1A->Step2AProductAR¹-C5, R²-C2 ProductStep2A->ProductAStep2BReaction 2 at C5(e.g., Suzuki)Step1B->Step2BProductBR¹-C2, R²-C5 ProductStep2B->ProductB

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,5-Dibromo-triazolo[1,5-a]pyridine. The protocol herein is designed to favor selective mono-amination, a critical transformation for the synthesis of novel chemical entities in drug discovery and development. We delve into the mechanistic rationale for regioselectivity, provide optimized reaction conditions, and offer a detailed, step-by-step experimental procedure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction on a complex heterocyclic scaffold.

Introduction: The Strategic Importance of Aminated Triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1][2] The introduction of an amino group via the Buchwald-Hartwig amination opens a gateway to a vast chemical space, enabling the synthesis of libraries of compounds for screening in various therapeutic areas. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling of amines with aryl halides, has become an indispensable tool in modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[3][4][5][6]

The substrate, 2,5-Dibromo-triazolo[1,5-a]pyridine, presents a unique challenge and opportunity: the presence of two distinct bromine atoms allows for selective functionalization. Achieving high regioselectivity is paramount to avoid complex product mixtures and streamline downstream synthetic efforts. This application note focuses on a protocol optimized for mono-amination, primarily at the more reactive C2 position.

Mechanistic Insights and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][7][8][9] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][8]

Predicting Regioselectivity in 2,5-Dibromo-triazolo[1,5-a]pyridine

In di-halogenated pyridine systems, the regioselectivity of the Buchwald-Hartwig amination is dictated by both electronic and steric factors. Generally, the halide at the C2 position of a pyridine ring is more reactive towards oxidative addition than a halide at the C5 position.[10][11] This enhanced reactivity is attributed to the electron-deficient nature of the C2 position, which is influenced by the adjacent ring nitrogen.

While no direct studies on 2,5-Dibromo-triazolo[1,5-a]pyridine were found, we can extrapolate from the behavior of analogous dihalopyridines.[10][11] The fused triazole ring is expected to further modulate the electronic landscape of the pyridine core. It is hypothesized that the C2-Br bond will be more susceptible to oxidative addition by the palladium catalyst, leading to preferential amination at this position.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and selectivity. For electron-deficient heterocyclic substrates, sterically hindered and electron-rich phosphine ligands are often employed.[12][13] Ligands such as RuPhos and BrettPhos have demonstrated excellent performance in the amination of challenging halo-pyridines.[12] The use of pre-catalysts, where the ligand is already complexed to the palladium source, can offer improved stability and reactivity.[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective mono-amination of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Materials and Reagents
ReagentSupplierPurityNotes
2,5-Dibromo-triazolo[1,5-a]pyridineVarious>97%
Amine (e.g., Morpholine, Aniline)Various>98%Purify if necessary.
RuPhos Pd G3 PrecatalystVariousStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)Various>98%Handle in a glovebox.
TolueneVariousAnhydrousUse from a solvent purification system.
Dichloromethane (DCM)VariousHPLC gradeFor workup and chromatography.
Ethyl Acetate (EtOAc)VariousHPLC gradeFor workup and chromatography.
HexanesVariousHPLC gradeFor chromatography.
Saturated aq. Ammonium Chloride (NH4Cl)In-house prep.
Saturated aq. Sodium Chloride (Brine)In-house prep.
Anhydrous Sodium Sulfate (Na2SO4)Various

Reaction Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Flame-dry reaction vessel under vacuum. backfill 2. Backfill with N2 or Ar. prep_vessel->backfill reagents 3. Add solids in glovebox: - Substrate - Precatalyst - Base backfill->reagents add_liquids 4. Add anhydrous solvent and amine via syringe. reagents->add_liquids heating 5. Heat to 80-100 °C with vigorous stirring. add_liquids->heating monitoring 6. Monitor by TLC or LC-MS until completion. heating->monitoring cool_quench 7. Cool to RT. Quench with sat. aq. NH4Cl. monitoring->cool_quench extract 8. Extract with EtOAc or DCM. cool_quench->extract wash_dry 9. Wash organic layer with brine. Dry over Na2SO4. extract->wash_dry concentrate 10. Concentrate in vacuo. wash_dry->concentrate purify 11. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv). The solids should be weighed and added in a glovebox under an inert atmosphere.

  • Reagent Addition: The vessel is sealed with a septum, removed from the glovebox, and placed under a positive pressure of nitrogen or argon. Anhydrous toluene (to make a 0.2 M solution with respect to the substrate) and the desired amine (1.2 equiv) are then added sequentially via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Data and Expected Outcomes

The following table provides representative reaction conditions and expected outcomes based on literature for similar substrates.[10][11][12][14]

EntryAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected YieldNotes
1MorpholineRuPhos Pd G3 (2)NaOtBu (1.4)Toluene10012>80%High selectivity for mono-amination at the C2 position is expected.
2AnilineRuPhos Pd G3 (2)NaOtBu (1.4)Toluene10016>75%Aryl amines may require longer reaction times.
3CyclopentylamineBrettPhos Pd G3 (2)LiHMDS (1.5)THF8016>70%Alternative conditions for primary aliphatic amines.[12]

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. Ensure the solvent is anhydrous and the base is of high quality.

  • Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, reduce the reaction temperature or the amount of amine used (e.g., to 1.05 equivalents).

  • Hydrodehalogenation: The formation of a mono-bromo-triazolo[1,5-a]pyridine byproduct can occur. This is often minimized by using robust ligands like RuPhos or BrettPhos.

  • Base Sensitivity: For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be explored, although this may require higher temperatures or longer reaction times.[15]

Conclusion

The protocol described provides a reliable and efficient method for the regioselective Buchwald-Hartwig amination of 2,5-Dibromo-triazolo[1,5-a]pyridine. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can selectively synthesize 2-amino-5-bromo-triazolo[1,5-a]pyridine derivatives, which are valuable intermediates for the development of novel pharmaceuticals. The principles and procedures outlined in this guide can be adapted for a wide range of amines, offering a versatile tool for medicinal and synthetic chemists.

References

The Strategic Utility of 2,5-Dibromo-triazolo[1,5-a]pyridine in Advanced Materials Science

The Strategic Utility of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in Advanced Materials Science

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, has emerged as a privileged structure in the landscape of materials science and medicinal chemistry. Its inherent electronic properties, rigid planar structure, and thermal stability make it an attractive building block for a variety of applications.[4] The strategic introduction of bromine atoms at the 2- and 5-positions of this scaffold yields 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a highly versatile precursor for the synthesis of advanced functional materials. The two bromine atoms serve as reactive handles for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with tailored optoelectronic and biological properties.[5]

This guide provides a comprehensive overview of the applications of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in materials science, with a focus on its utility in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Detailed, field-proven protocols for key synthetic transformations are presented, alongside insights into the rationale behind experimental choices.

Core Attributes and Synthetic Potential

The unique arrangement of nitrogen atoms in the[1][2][3]triazolo[1,5-a]pyridine core imparts it with distinct electronic characteristics. The triazole moiety is electron-deficient, while the pyridine ring can be electronically tuned based on substituent effects. This inherent bipolar nature is a key attribute for applications in organic electronics.[4] The bromine atoms in 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine are located at electronically distinct positions, offering the potential for regioselective functionalization. The C2-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions compared to the C5-Br bond, allowing for sequential and controlled introduction of different functional groups.

Caption: Structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Application in Organic Light-Emitting Diodes (OLEDs)

The[1][2][3]triazolopyridine scaffold is a promising component in the design of host materials for phosphorescent OLEDs (PhOLEDs).[4] The high triplet energy of this heterocyclic system is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, thereby ensuring high device efficiency. By strategically functionalizing the 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine core, it is possible to synthesize bipolar host materials that facilitate balanced charge transport.

Typically, an electron-donating moiety (like carbazole or triphenylamine) is introduced at one position, and an electron-accepting group can be attached at the other. This "donor-acceptor" architecture helps to balance electron and hole injection and transport within the emissive layer of the OLED. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging the necessary carbon-carbon bonds to construct these complex molecules.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative two-step Suzuki-Miyaura coupling to synthesize a bipolar host material. The reaction leverages the differential reactivity of the C2- and C5-bromine atoms.

Step 1: Monofunctionalization at the C2-position

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), an arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.1 eq.), palladium(II) acetate (0.03 eq.), and a suitable phosphine ligand (e.g., SPhos) (0.06 eq.).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization at the C5-position

  • Reaction Setup: Using the monofunctionalized product from Step 1 (1.0 eq.), set up a similar reaction with a different arylboronic acid (e.g., a boronic acid appended with an electron-accepting group) (1.2 eq.).

  • Catalyst System: A more robust catalyst system, such as Pd(PPh₃)₄ (0.05 eq.), may be required for the less reactive C5-position.[6]

  • Reaction Conditions and Work-up: Employ similar reaction conditions and work-up procedures as in Step 1. The reaction may require a higher temperature or longer reaction time.

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
2,5-Dibromo-triazolo[1,5-a]pyridineArylboronic Acid 1Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8518~70-85
2-Aryl-5-bromo-triazolo[1,5-a]pyridineArylboronic Acid 2Pd(PPh₃)₄K₂CO₃Toluene/H₂O10024~60-75

Table 1: Representative conditions for sequential Suzuki-Miyaura cross-coupling reactions.

Caption: Workflow for OLED material synthesis and device fabrication.

Application in Fluorescent Probes

The[1][2][3]triazolo[1,5-a]pyridine scaffold can also serve as the core fluorophore for the development of chemical sensors.[7][8] By attaching specific recognition moieties to the core through cross-coupling reactions, probes that exhibit a change in their fluorescence properties upon binding to a target analyte can be designed. The inherent fluorescence of the triazolopyridine core can be modulated by the electronic nature of the substituents attached at the 2- and 5-positions.

The Buchwald-Hartwig amination is a particularly useful reaction in this context, allowing for the introduction of nitrogen-containing functional groups that can act as binding sites for metal ions or other analytes.[1][3]

Protocol 2: Synthesis of a Potential Fluorescent Probe via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the monoamination of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, which can be a precursor to a fluorescent probe. The higher reactivity of the C2-position is exploited for selective functionalization.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos) (0.04 eq.).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.) and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash column chromatography.

SubstrateAmineCatalystLigandBaseSolventTemp (°C)Time (h)
2,5-Dibromo-triazolo[1,5-a]pyridinePrimary/Secondary AminePd₂(dba)₃XantphosNaOtBuToluene1004-12

Table 2: General conditions for regioselective Buchwald-Hartwig amination.

Probe_SynthesisStart2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridineReactionBuchwald-Hartwig Amination(Pd₂(dba)₃, Xantphos, NaOtBu)Start->ReactionAmineAmine withRecognition MoietyAmine->ReactionProduct2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine(Probe Precursor)Reaction->ProductFurther_FuncFurther Functionalization(e.g., Suzuki Coupling at C5)Product->Further_FuncFinal_ProbeFinal Fluorescent ProbeFurther_Func->Final_Probe

Caption: Synthetic pathway towards a fluorescent probe.

Conclusion

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is a valuable and versatile building block in materials science. Its two reactive bromine atoms provide a platform for the synthesis of a wide array of functional molecules through well-established cross-coupling methodologies. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the potential of this scaffold in the development of next-generation OLED materials, fluorescent probes, and other advanced functional materials. The continued exploration of the reactivity and applications of this and related heterocyclic systems will undoubtedly lead to further innovations in the field.

Application Notes and Protocols for the Stille Coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stille Coupling in Heterocyclic Chemistry

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide has proven invaluable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][4][5] Its utility stems from the stability of organostannane reagents to air and moisture, the mild reaction conditions often employed, and its broad substrate scope, which includes heterocyclic compounds.[2][6]

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[7] The ability to selectively functionalize this core structure is paramount for the development of new drug candidates. 2,5-Dibromo-triazolo[1,5-a]pyridine serves as a versatile building block, with two reactive sites amenable to sequential and selective cross-coupling reactions. This application note provides a detailed experimental procedure for the Stille coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine, offering insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Stille coupling is a well-studied process that involves a palladium(0) species as the active catalyst.[1][2][3] The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (2,5-Dibromo-triazolo[1,5-a]pyridine) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][3][6]

  • Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the tin reagent is transferred to the palladium center, and the halide is transferred to the tin.[1][2]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][6]

The choice of catalyst, ligands, solvent, and additives can significantly influence the efficiency of each step and the overall reaction outcome.[8][9]

Visualizing the Catalytic Cycle

References

Application Notes and Protocols for Regioselective Reactions of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds across medicinal chemistry and materials science.[3] Its structural resemblance to purines has made it a valuable core for developing kinase inhibitors, anticancer agents, and compounds targeting various biological pathways.[4] The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and conducting structure-activity relationship (SAR) studies. 2,5-Dibromo-triazolo[1,5-a]pyridine serves as a versatile building block, offering two distinct reactive sites for derivatization through modern cross-coupling methodologies.

This guide provides a comprehensive overview of the principles governing the regioselective functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine and offers detailed, field-tested protocols for key transformations. While direct literature on this specific dibrominated substrate is limited, the protocols herein are built upon established methodologies for closely related dihalogenated N-heterocycles, providing a robust starting point for researchers.

Pillar 1: The Principle of Regioselectivity in Dihalo-N-Heterocycles

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated nitrogen-containing heterocycles is primarily governed by the electronic properties of the aromatic system.[5][6] The inherent reactivity of carbon-halogen bonds towards oxidative addition to a Pd(0) catalyst is the critical determining step.

Electronic Control: The pyridine nitrogen atom is electron-withdrawing, which lowers the electron density at the α- (C2, C6) and γ- (C4) positions. This polarization makes the C-X (Carbon-Halogen) bond at these positions more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. In the case of 2,5-Dibromo-triazolo[1,5-a]pyridine, the C2-Br bond is alpha to the pyridine nitrogen. Consequently, it is predicted to be the more reactive site compared to the C5-Br bond. This inherent electronic bias typically favors mono-functionalization at the C2 position under carefully controlled conditions.

Ligand and Catalyst Influence: While electronic factors provide a strong inherent bias, the regioselectivity can be modulated or even reversed through the strategic selection of ligands and catalysts.[5] Sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands can preferentially direct the catalytic complex to the less sterically hindered position. However, for 2,5-Dibromo-triazolo[1,5-a]pyridine, the C5 position is not significantly more sterically accessible than C2, suggesting that overcoming the strong electronic preference for C2 would be challenging.

The logical workflow for achieving regioselective functionalization is depicted below.

G cluster_0 Regioselectivity Control A 2,5-Dibromo-triazolo[1,5-a]pyridine C Oxidative Addition A->C B Pd(0) Catalyst B->C D Selective C2-Br Cleavage (Electronic Preference) C->D α to Pyridine-N (Electron Deficient) F Selective C5-Br Cleavage (Potential Ligand Control) C->F Less Common (Requires Specific Ligand Effects) E Mono-functionalized at C2 D->E G Mono-functionalized at C5 F->G

Caption: Logical workflow for regioselective functionalization.

Pillar 2: Application Protocols for Regioselective Cross-Coupling

The following protocols are designed as robust starting points for the regioselective functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[7] The following protocol is adapted from procedures for other halogenated triazolopyridines and pyrimidines and is designed to favor mono-arylation at the more reactive C2 position.[8][9]

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine. The unique electronic and steric properties of this heterocyclic scaffold present specific challenges, including issues with catalyst activity, reaction selectivity, and competing side reactions. This resource is designed to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki-Miyaura coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine in a practical question-and-answer format.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the first things I should check?

A1: When a Suzuki-Miyaura reaction fails to initiate, the root cause often lies in one of three areas: catalyst deactivation, reagent quality, or improper reaction setup.

  • Inert Atmosphere: The palladium(0) species is the active catalyst, and it is highly sensitive to oxygen.[1] Incomplete removal of oxygen from your reaction vessel is a primary cause of failure. Ensure you are using a robust degassing technique. For solvents, bubbling with an inert gas (argon or nitrogen) for 15-30 minutes is effective. For the reaction flask containing the solid reagents, a minimum of three vacuum/inert gas backfill cycles is recommended.[1][2]

  • Catalyst and Ligand Integrity: Palladium(II) precatalysts require in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not begin. Phosphine ligands, especially the electron-rich ones required for this substrate, are prone to oxidation if not stored and handled under an inert atmosphere.[2] Using a fresh bottle of ligand and catalyst can often resolve the issue.

  • Solvent and Base Purity: Use anhydrous, deoxygenated solvents. While many Suzuki reactions use aqueous bases, the presence of excess water can facilitate side reactions.[3] Ensure your base is pure and has not absorbed excess moisture or carbon dioxide from the air.

Q2: I'm observing significant side products, primarily the debrominated starting material and/or homocoupled boronic acid. What causes this and how can I prevent it?

A2: These are two of the most common and frustrating side reactions in Suzuki-Miyaura couplings.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3][4] It is often catalyzed by the palladium complex and is exacerbated by high temperatures, long reaction times, and the presence of water.[5][6]

    • Mitigation Strategy:

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol[4] or MIDA boronate,[2] or a potassium trifluoroborate salt.[5][7] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[5][7]

      • Minimize Water: While some water is often necessary, especially with inorganic bases, using strictly anhydrous conditions with an appropriate base (like KF) can sometimes prevent this side reaction.[8]

      • Optimize Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate and monitor it closely to avoid unnecessarily long heating times.

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4][9]

    • Mitigation Strategy: The most effective solution is rigorous deoxygenation of all reagents and solvents, as described in Q1.[1][4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the inefficient reduction of a Pd(II) precatalyst.[4]

Q3: The reaction is producing a mixture of the 2-mono-substituted, 5-mono-substituted, and 2,5-di-substituted products. How can I control the selectivity?

A3: Achieving selectivity with a di-halogenated substrate is a significant challenge. The relative reactivity of the two C-Br bonds is governed by both electronic and steric effects. For triazolo[1,5-a]pyridines, the electronic landscape is complex. Generally, the C5 position is more sterically accessible. However, the C2 position may be more electronically activated. Selective mono-arylation is often achievable by controlling the reaction stoichiometry and conditions.

  • For Mono-substitution:

    • Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid reagent relative to the 2,5-dibromo substrate.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) to favor the reaction at the more reactive site and slow down the second coupling.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • For Di-substitution:

    • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).

    • Higher Temperature: Increase the temperature (e.g., 100-120 °C) to drive the reaction to completion and overcome the likely lower reactivity of the second C-Br bond.

    • Longer Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure full conversion.

Q4: How do I choose the optimal catalyst and ligand system for a challenging N-heterocycle like this?

A4: The nitrogen atom in the triazolopyridine ring can coordinate to the palladium center, acting as a catalyst poison.[4] Furthermore, electron-deficient heterocyclic halides can be slow to undergo oxidative addition.[10] The solution is to use a catalyst system with bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle and sterically hinder catalyst inhibition.[11][12]

  • Recommended Ligands:

    • Buchwald Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[9][13][14] Their bulk and electron-donating properties stabilize the catalyst, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[11][14]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are even more electron-donating than phosphines and are highly effective for coupling unreactive chlorides and challenging heterocycles.[8] They form very stable palladium complexes.

  • Palladium Precatalysts:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(II) and Pd(0) sources, respectively, used in combination with a ligand.[8][15]

    • Pre-formed Precatalysts: Using a pre-formed catalyst like SPhos-Pd-G3 or a PEPPSI-type catalyst can provide more consistent results, as it removes the variability of in-situ catalyst formation.[3]

Q5: What is the best base and solvent combination to start with?

A5: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][16] The solvent must solubilize all components and can influence catalyst activity.[17][18]

  • Bases:

    • Potassium Phosphate (K₃PO₄): This is often the most effective base for challenging couplings of N-heterocycles.[9][15][19] It is strong enough to promote the reaction but is generally non-nucleophilic.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also excellent choices. Cs₂CO₃ is more soluble in organic solvents and can sometimes give superior results, albeit at a higher cost.[19][20]

  • Solvents:

    • Ethers (Dioxane, THF): A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is a very common and effective solvent system.[17][20] It provides good solubility for both organic and inorganic reagents.

    • Aromatic Hydrocarbons (Toluene): Toluene/water mixtures are also frequently used, often at higher temperatures.[21]

    • Alcohols (t-BuOH, n-BuOH): In some cases, alcohols can be effective solvents or co-solvents.[17][22]

Visual Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X (2,5-Dibromo-triazolo[1,5-a]pyridine) ArX->ArPdX Boronic Ar'-B(OR)₂ Boronate [Ar'-B(OR)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->ArPdOR Boronate->ArPdAr_prime

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[20][23]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields Start Low Yield or No Reaction Check_Fundamentals Starting Material Unreacted? Start->Check_Fundamentals Check_Side_Reactions Complex Mixture of Byproducts? Check_Fundamentals->Check_Side_Reactions No Action_Catalyst 1. Check Inertness (Degas!) 2. Use Fresh Catalyst/Ligand 3. Increase Temperature 4. Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) Check_Fundamentals->Action_Catalyst Yes Action_Protodeboronation Protodeboronation (Ar-H from Boronic Acid)? Check_Side_Reactions->Action_Protodeboronation Yes Success Optimized Reaction Action_Catalyst->Success Action_Homocoupling Homocoupling (Ar'-Ar') Observed? Action_Protodeboronation->Action_Homocoupling No Fix_Protodeboronation 1. Use Boronate Ester (Pinacol, MIDA) or Trifluoroborate Salt 2. Screen Milder Bases (KF, Cs₂CO₃) 3. Lower Reaction Temperature Action_Protodeboronation->Fix_Protodeboronation Yes Fix_Homocoupling 1. Ensure Thorough Degassing 2. Use Pd(0) Source or Efficient Precatalyst Action_Homocoupling->Fix_Homocoupling Yes Action_Homocoupling->Success No Fix_Protodeboronation->Success Fix_Homocoupling->Success

Caption: A workflow diagram for systematically troubleshooting low yields.[9]

Optimization Protocols & Data

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended Starting PointNotes
Substrate 2,5-Dibromo-triazolo[1,5-a]pyridine1.0 equiv
Boron Reagent Arylboronic Acid or Pinacol Ester1.1 equiv (for mono-), 2.2 equiv (for di-)
Pd Source Pd(OAc)₂ or Pd₂(dba)₃2 mol %
Ligand SPhos or XPhos4.4 mol % (L:Pd ratio of ~2.2:1)
Base K₃PO₄2.0-3.0 equiv
Solvent 1,4-Dioxane / H₂O (5:1)0.1 M concentration
Temperature 80-100 °CStart at 80 °C for mono-, 100 °C for di-
Atmosphere Argon or NitrogenCrucial for success
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure that should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid or ester (1.1 mmol for mono-substitution), the base (e.g., K₃PO₄, 3.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.044 mmol).[15][20]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of 5:1 1,4-dioxane/water). If the solvent was not pre-degassed, bubble the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[15]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 2,5-Dibromo-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The triazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications.[1][2]

General Purification Workflow

The purification of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives typically follows a multi-step process, starting from the crude reaction mixture and culminating in a highly pure, well-characterized compound. The following workflow provides a general overview of the key stages and decision points.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Quenching & Extraction) crude->workup Removal of inorganic salts analysis1 Initial Purity Assessment (TLC, LC-MS) workup->analysis1 column_chrom Column Chromatography analysis1->column_chrom Complex mixture recrystal Recrystallization analysis1->recrystal High initial purity analysis2 Fraction Analysis (TLC, LC-MS) column_chrom->analysis2 final_product Final Product recrystal->final_product Crystalline solid hplc Preparative HPLC pooling Pooling of Pure Fractions hplc->pooling analysis2->hplc Co-eluting impurities analysis2->pooling Purity >95% solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal solvent_removal->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: A general workflow for the purification of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine?

The impurity profile largely depends on the synthetic route. A common approach involves the bromination of a triazolo[1,5-a]pyridine precursor. Potential impurities include:

  • Unreacted Starting Material: Incomplete bromination can leave the starting triazolo[1,5-a]pyridine in your crude product.

  • Monobrominated Species: Such as 2-bromo- or 5-bromo-triazolo[1,5-a]pyridine.

  • Regioisomers: Depending on the directing effects of substituents on the starting material, you might form other dibrominated isomers (e.g., 2,7-dibromo-triazolo[1,5-a]pyridine). These can be particularly challenging to separate due to similar polarities.[3][4]

  • Over-brominated Products: Introduction of a third bromine atom is possible under harsh conditions.

  • Byproducts from the Brominating Agent: If using N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, are common impurities. If using liquid bromine, quenching byproducts will be present.[5]

Q2: My crude product is a dark, oily residue. What is the best first step for purification?

A dark, oily crude product suggests the presence of significant impurities. An aqueous workup is an excellent first step to remove inorganic salts and highly polar impurities. If excess bromine was used in the reaction, it is crucial to quench it first.

  • Quenching Excess Bromine: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added to the reaction mixture until the characteristic reddish-brown color of bromine disappears.[5]

  • Aqueous Extraction: After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine. If acidic byproducts like HBr are expected, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can be beneficial, provided your product is stable to basic conditions.[5]

Q3: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography should provide a good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. For 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives, which are moderately polar, a good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Recommended Solvent Systems: Start with gradients of ethyl acetate (EtOAc) in hexanes or heptane. For more polar compounds, dichloromethane (DCM) with a small percentage of methanol (MeOH) can be effective.

  • Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.3 for your desired product on the TLC plate. This generally provides the best resolution during column chromatography.

  • Additive for Basic Compounds: Since the triazolopyridine core has basic nitrogen atoms, peak tailing on silica gel (which is acidic) can be an issue. Adding a small amount of triethylamine (~0.5-1%) to your eluent can help to obtain sharper peaks and better separation.

Solvent System (v/v)Typical Rf RangeNotes
20-40% Ethyl Acetate/Hexanes0.2 - 0.5Good starting point for many derivatives.
50-80% Dichloromethane/Hexanes0.2 - 0.4Offers different selectivity compared to EtOAc.
1-5% Methanol/Dichloromethane0.2 - 0.4For more polar derivatives or to move compounds off the baseline.

Q4: I am having trouble separating regioisomers. What can I do?

Separating regioisomers is a common and significant challenge because they often have very similar polarities and Rf values on TLC.[3][4]

  • Optimize Column Chromatography:

    • Shallow Gradient: Use a very shallow gradient of your eluent to maximize the separation.

    • Different Solvent System: Try a completely different solvent system (e.g., toluene/acetone instead of hexanes/EtOAc) to exploit different intermolecular interactions.

    • Change Adsorbent: Consider using a different stationary phase like alumina (neutral or basic) instead of silica gel.

  • Preparative HPLC: If column chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The use of an ion-pairing reagent may also be beneficial for these basic compounds.[6][7]

  • Recrystallization: If a small amount of a pure sample can be isolated, seeding a concentrated solution of the isomeric mixture might selectively crystallize out one isomer.

Troubleshooting Guides

Issue 1: The product is not moving from the baseline during column chromatography.
  • Cause: The eluent is not polar enough.

  • Solution:

    • Gradually increase the polarity of your eluent. For a hexanes/EtOAc system, increase the percentage of EtOAc. For a DCM/MeOH system, increase the percentage of MeOH.

    • If a large increase in polarity is needed, consider switching to a more polar solvent system altogether.

    • Ensure that your compound was properly dissolved and loaded onto the column. If it precipitated during loading, it will not elute correctly.

Issue 2: The product co-elutes with an impurity.
  • Cause: The chosen solvent system does not provide adequate resolution between the product and the impurity.

  • Solution:

    • Re-run the column with a shallower gradient. This increases the column volumes of solvent passing over the silica, providing more opportunities for separation.

    • Try a different solvent system. The selectivity of the separation can change dramatically with different solvents. For example, if you are using a hexanes/EtOAc system, try switching to a DCM/MeOH or a toluene/acetone system.

    • Consider preparative TLC or HPLC. For very difficult separations, these techniques offer higher resolution.[3][6]

Issue 3: The product comes out of the column, but the fractions are not clean (streaking on TLC).
  • Cause 1: The column was not packed properly, leading to channeling.

  • Solution 1: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

  • Cause 2: The compound is interacting strongly with the acidic silica gel, causing tailing.

  • Solution 2: Add a small amount of triethylamine (0.5-1%) or ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel. This is particularly effective for basic compounds like triazolopyridines.

  • Cause 3: The column was overloaded with crude material.

  • Solution 3: As a general rule, use a mass ratio of silica gel to crude material of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Issue 4: The compound does not crystallize or oils out during recrystallization.
  • Cause 1: The chosen solvent is not appropriate. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solution 1:

    • Solvent Screening: Test a variety of solvents on a small scale. Good candidates for these types of compounds include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes or ethanol/water.

    • Use a Co-solvent System: Dissolve the compound in a good solvent (e.g., hot ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

  • Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2:

    • Pre-purification: The material may need to be further purified by column chromatography to remove the impurities that are preventing crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better yields, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization

After purification, it is essential to confirm the identity and purity of the 2,5-Dibromo-triazolo[1,5-a]pyridine derivative.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The aromatic region of the ¹H NMR spectrum should be carefully analyzed to confirm the substitution pattern. For a 2,5-dibromo-triazolo[1,5-a]pyridine, you would expect to see specific splitting patterns for the remaining protons on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature.

  • HPLC/LC-MS: To determine the final purity of the compound.

By following this guide, researchers can effectively navigate the challenges associated with the purification of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives, leading to higher purity materials and more reliable scientific outcomes.

References

Technical Support Center: Synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a key building block in the development of kinase inhibitors, antimicrobials, and other bioactive compounds, a clean and efficient synthesis is paramount.[4] However, the path to this molecule is often complicated by a variety of side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the causality behind the synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the[1][2][3]triazolo[1,5-a]pyridine core?

A1: A widely adopted and robust method involves the electrophilic N-amination of a substituted 2-aminopyridine, followed by condensation with an aldehyde and subsequent oxidative cyclization. The initial N-amination typically uses an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH).[5][6] This intermediate is then reacted with an aldehyde in a "one-pot" procedure to form the fused triazole ring. This approach is often favored over methods requiring harsher conditions, which can be incompatible with sensitive functional groups.

Q2: Why is the dibromination of the triazolo[1,5-a]pyridine core so challenging in terms of regioselectivity?

A2: The triazolo[1,5-a]pyridine ring system has a complex electronic profile. While the 5- and 7-positions are generally activated towards electrophilic attack, the relative reactivity can be influenced by the solvent, temperature, and the specific brominating agent used. Achieving selective bromination at the 2- and 5-positions without side reactions at other sites requires careful control of reaction conditions. In some cases, multi-step strategies involving directed lithiation can be used to control regiochemistry, although this adds complexity.[1]

Q3: What is "triazolo ring opening," and why does it occur during bromination?

A3: Triazolo ring opening is a significant decomposition pathway where the five-membered triazole ring is cleaved, often with the loss of molecular nitrogen (N₂).[1] This typically occurs under harsh electrophilic or acidic conditions. The bromination reaction, particularly if using strong Lewis acids or excess strong brominating agents, can promote electrophilic attack on the triazole ring itself, leading to this fragmentation. The result is a complex mixture of pyridine-based byproducts and a significant reduction in the yield of the desired product.[1][3]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction yields a complex mixture of mono-, di-, and tri-brominated products. How can I improve selectivity for the 2,5-dibromo derivative?

Answer:

This is a classic issue of controlling the extent of an electrophilic aromatic substitution. The formation of multiple brominated species indicates that the reactivity of the intermediate mono-brominated product is comparable to or even higher than the starting material, and the desired di-bromo product is still susceptible to further bromination.

Causality:

  • Over-activation: The first bromine atom added to the ring can influence the electron density of the remaining positions, sometimes making the ring more susceptible to further substitution.

  • Harsh Reagents: Potent brominating agents like neat Br₂ can be difficult to control stoichiometrically and often lead to over-reaction.

  • Insufficient Temperature Control: Exothermic bromination reactions can lead to temperature spikes, dramatically increasing reaction rates and reducing selectivity.

Solutions & Protocols:

  • Choice of Brominating Agent: Switch to a milder, more controllable brominating agent. N-Bromosuccinimide (NBS) is the standard choice for controlled bromination.

  • Stoichiometric Control: Carefully control the stoichiometry. Start with slightly less than the theoretical amount of brominating agent (e.g., 2.05 - 2.1 equivalents) and add it portion-wise or as a solution via syringe pump to maintain a low instantaneous concentration.

  • Temperature Management: Maintain strict temperature control. Running the reaction at 0 °C or even lower temperatures can significantly enhance selectivity by favoring the kinetically controlled product.

Table 1: Comparison of Bromination Conditions

Brominating AgentEquivalentsSolventTemperatureTypical Outcome
Bromine (Br₂)>2.2Acetic AcidRoom TempLow selectivity; mixture of over-brominated products and ring-opened byproducts.
N-Bromosuccinimide (NBS)2.1Acetonitrile/DMF0 °C to RTGood selectivity for the 2,5-dibromo product.[5]
Dibromotetrachloroethane1.1 (on lithiated species)Toluene-78 °CHigh regioselectivity for specific positions (e.g., 7-bromo), but requires a pre-functionalization step.[1][3]

Workflow for Improved Selectivity:

cluster_0Problem: Poor Selectivitycluster_1Troubleshooting Stepscluster_2Optimized OutcomeAReaction Mixture(Mono-, Di-, Tri-bromo)BSwitch to NBSA->BChange ReagentCControl Stoichiometry(2.1 eq NBS)B->CRefine QuantityDLower Temperature(0 °C)C->DControl ConditionsEHigh Yield of2,5-Dibromo ProductD->EAchieve GoalATriazolo[1,5-a]pyridine(Starting Material)CRing-Opened Pyridine(Side Reaction)A->C+ Br₂ / H⁺+ High Temp- N₂DIntermediateElectrophilic AttackA->D+ NBS (slow addition)+ 0 °CB2,5-Dibromo Product(Desired Pathway)D->BAromatization (fast)

Technical Support Center: Overcoming Low Yields in Cross-Coupling of Dihalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming common challenges associated with low yields in the cross-coupling of dihalogenated heterocycles. The insights provided herein are grounded in established mechanistic principles and validated through extensive field application.

Troubleshooting Guide: Diagnosis and Resolution of Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to enhance reaction outcomes.

Q1: My Suzuki-Miyaura reaction with a dichloropyridine substrate is stalling, leaving significant amounts of mono-coupled product and unreacted starting material. What is the likely cause and how can I drive it to completion?

A1: This is a classic selectivity and reactivity challenge. Dihalogenated heterocycles, like dichloropyridines, possess two reactive sites that often exhibit different reactivities. The initial coupling is typically faster, but the second coupling can be sluggish due to electronic and steric changes in the mono-coupled intermediate.

Causality:

  • Electronic Effects: The first coupling introduces an electron-donating aryl group, which can deactivate the second halogen site towards oxidative addition, the rate-determining step for many cross-couplings.[1][2]

  • Steric Hindrance: The newly introduced group can sterically hinder the catalyst's approach to the adjacent halogen.

  • Catalyst Deactivation: The catalyst may be deactivating over the extended reaction times or higher temperatures required for the second coupling.[3][4]

Troubleshooting Workflow:

G start Low Yield & Incomplete Conversion ligand Optimize Ligand start->ligand Bulky, electron-rich ligands? temp Increase Temperature ligand->temp Still incomplete? catalyst Increase Catalyst Loading temp->catalyst Still sluggish? base Re-evaluate Base catalyst->base Side reactions observed? end Improved Yield of Di-coupled Product base->end

Caption: Troubleshooting workflow for incomplete diarylation.

Actionable Solutions:

  • Ligand Selection is Critical: For the second, more challenging coupling, a more robust catalytic system is often necessary. Switch from standard ligands like PPh₃ to more electron-rich and sterically bulky Buchwald-type ligands (e.g., XPhos, SPhos).[5] These ligands promote faster oxidative addition and stabilize the palladium catalyst, preventing decomposition.[3][4]

  • Increase Reaction Temperature: More forcing conditions, such as higher temperatures (90-110 °C), can provide the necessary activation energy for the second coupling.[2] Consider switching to a higher-boiling solvent like dioxane or toluene if not already in use.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[6][7][8] This can often overcome the kinetic barrier of the second coupling before significant catalyst degradation occurs.

  • Sequential Coupling Strategy: If diarylation in one pot remains low-yielding, a sequential approach is a reliable alternative.[2][9] Isolate the mono-coupled product and then subject it to a different set of optimized conditions (e.g., a more active catalyst/ligand system) to install the second group.

Q2: I am attempting a Sonogashira coupling on a dibromopyrimidine, but I'm observing significant homocoupling of my terminal alkyne (Glaser coupling) and low yields of the desired product. How can I suppress this side reaction?

A2: Alkyne homocoupling is a common and frustrating side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of oxygen.

Causality:

  • Oxygen Contamination: The presence of dissolved oxygen can oxidize the Cu(I) species, which then facilitates the oxidative dimerization of the alkyne.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate homocoupling.[10][11]

  • Base Choice: The choice of base can also influence the rate of this side reaction.

Actionable Solutions:

  • Rigorous Degassing: This is the most crucial step. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use a freeze-pump-thaw technique (at least three cycles) or sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to adding the catalyst and reactants.[11][12] Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: Numerous modern protocols for Sonogashira coupling proceed efficiently without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling. These methods often rely on more active palladium catalysts and specific ligands.[13]

  • Optimize the Base/Solvent System: A common and effective system is using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent.[10] Using an excess of the amine can help to keep the reaction environment basic and reduce side reactions.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly activated substrates, this might be room temperature. For less reactive bromides, gentle heating to 50-80°C may be required.[10]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the dibromopyrimidine (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a magnetic stir bar.

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add rigorously degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., TEA, 3-5 equiv.).

  • Add the terminal alkyne (1.1 equiv. for mono-coupling, 2.2 equiv. for di-coupling) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup by cooling to room temperature, diluting with an organic solvent (e.g., EtOAc), and washing with saturated aqueous NH₄Cl and brine.

Q3: My Buchwald-Hartwig amination of a dichloro-N-heterocycle is giving a complex mixture of products, including dehalogenation and low conversion. What factors should I investigate first?

A3: The Buchwald-Hartwig amination is highly sensitive to the interplay between the palladium precursor, ligand, base, and solvent.[14][15] Low yields and side reactions often point to suboptimal combinations of these components.

Causality:

  • Base Incompatibility: Strong, poorly soluble inorganic bases (e.g., NaOtBu, K₃PO₄) can lead to poor reproducibility and side reactions if not properly dispersed.[16][17] They can also degrade base-sensitive functional groups.

  • Ligand Choice: The ligand's steric and electronic properties dictate the rates of oxidative addition and reductive elimination. An inappropriate ligand can lead to slow turnover or promote side reactions like β-hydride elimination (if applicable) or catalyst decomposition.[18][19]

  • Catalyst Inhibition: Certain solvents, like acetonitrile or pyridine, can coordinate to the palladium center and inhibit catalysis.[16] The halide byproduct (Cl⁻) can also have an inhibitory effect.[15]

Systematic Optimization Table:

Parameter Initial Condition Alternative 1 Alternative 2 Rationale Source
Pd Precursor Pd(OAc)₂Pd₂(dba)₃Palladacycle (e.g., XPhos G3)Pre-catalysts offer faster, more reliable activation.[15][16]
Ligand XantphosXPhosRuPhosBulky, electron-rich monophosphine ligands often accelerate C-N reductive elimination.[18]
Base NaOtBuK₃PO₄LHMDSWeaker bases can be beneficial for sensitive substrates; solubility is key.[16]
Solvent DioxaneToluenet-Amyl alcoholSolvent choice impacts solubility of the base and substrate, and reaction temperature.[16]

Actionable Solutions:

  • Screen Your Base: The base is often the most critical variable.[16] For substrates sensitive to strong bases, consider switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.

  • Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) are air-stable and generate the active Pd(0) species more cleanly and efficiently upon exposure to a base, often leading to better results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[15][16]

  • Solvent Selection: Aprotic, non-coordinating solvents like toluene, dioxane, or CPME are generally preferred.[16] Avoid chlorinated solvents, acetonitrile, and pyridine.

  • Check for Inhibitors: Ensure your amine coupling partner is pure. Impurities can sometimes poison the catalyst.

G cluster_0 Catalytic Cycle cluster_1 Common Failure Points OA Oxidative Addition (Ar-X + Pd(0)) Subst Base-Mediated Amine Coordination OA->Subst RE Reductive Elimination (Forms C-N Bond) Subst->RE RE->OA Slow_OA Slow Oxidative Addition Poor_Base Poor Base Solubility/Strength Poor_Base->Subst Slow_RE Slow Reductive Elimination ligand Ligand Choice ligand->Slow_OA ligand->Slow_RE base Base Choice base->Poor_Base

Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q4: How do I achieve selective mono-arylation of a dihalogenated heterocycle when both halogens are the same (e.g., 2,4-dichloropyrimidine)?

A4: Achieving selective mono-arylation requires careful control over reaction conditions to exploit subtle differences in the reactivity of the two positions.

  • Inherent Electronic Bias: Often, one position is inherently more electrophilic and thus more reactive towards oxidative addition.[1] For example, in pyridines, the C2 and C4 positions are more electron-deficient than C3, favoring reaction at these sites.[1] For pyrimidines, the general order of reactivity is C4 > C2 > C5.[2]

  • Ligand Control: The steric bulk of the ligand can be used to control selectivity. A very bulky ligand might preferentially react at the less sterically hindered halogen.[20] Conversely, specific ligands can reverse the "natural" selectivity.[21][22]

  • Stoichiometry and Temperature: Use a slight deficiency of the nucleophile (e.g., 0.9-0.95 equivalents of boronic acid) and run the reaction at a lower temperature. This favors the faster, initial coupling and minimizes the slower, second coupling.

  • Solvent Effects: The solvent can play a crucial role in selectivity. For instance, in some nickel-catalyzed systems, acetonitrile (MeCN) was found to be critical for achieving high monoarylation selectivity by displacing the monoarylated product from the catalyst's coordination sphere before a second oxidative addition can occur.[23][24]

Q5: What are the most common side reactions in these couplings, and what are the general strategies to prevent them?

A5:

  • Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid or organostannane). It is often promoted by oxygen. Prevention: Rigorous deoxygenation of the reaction mixture is key.[12][25]

  • Protodeboronation (Suzuki): The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom. Prevention: Use anhydrous solvents, a suitable base (K₃PO₄ is often good), and avoid unnecessarily high temperatures.[5]

  • Dehalogenation: The starting material or product has its halogen replaced by a hydrogen. This can be caused by certain bases or catalyst degradation pathways. Prevention: Screen different bases and ensure the catalyst remains active throughout the reaction.

  • Catalyst Decomposition (Pd Black): The formation of palladium black indicates catalyst aggregation and deactivation. Prevention: Use stabilizing ligands (especially bulky, electron-rich phosphines), ensure proper stoichiometry of ligand to palladium, and avoid excessively high temperatures.[3][11]

References

Technical Support Center: Debromination of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of triazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2,5-Dibromo-triazolo[1,5-a]pyridine and encountering challenges with debromination reactions. As your application scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis effectively and rationally.

Debromination, whether partial or complete, is a critical transformation for this scaffold. The bromine atoms serve as versatile synthetic handles for cross-coupling reactions, but their removal is often necessary for generating final target molecules or for creating selectively functionalized intermediates.[1][2] However, controlling the reactivity of two distinct C-Br bonds on a heteroaromatic ring can be challenging, leading to issues with yield, selectivity, and byproduct formation.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles you may face in the lab.

Troubleshooting Guide & FAQs

Scenario 1: Incomplete Reaction or Low Conversion

Question: "My reaction has stalled. After several hours, I still have a significant amount of 2,5-Dibromo-triazolo[1,5-a]pyridine remaining according to my LC-MS. What's going wrong?"

Analysis: Low conversion is typically a result of insufficient catalytic activity or deactivation of the catalyst. In palladium-catalyzed reactions, which are common for this transformation, the oxidative addition of the aryl bromide to the Pd(0) center is a critical step.[4][5] If this step is slow, the entire catalytic cycle is hindered.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been oxidized and precipitated out of solution.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Use anhydrous, degassed solvents to prevent quenching of reactive intermediates.

  • Poor Ligand Choice: The ligand's electronic and steric properties are crucial. For an electron-deficient heterocycle like triazolo[1,5-a]pyridine, an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition step.

    • Solution: Switch to a more electron-rich and sterically hindered ligand. While common ligands like PPh₃ are a good starting point, consider more robust options from the biarylphosphine (e.g., SPhos, XPhos) or dialkylphosphinobiphenyl (e.g., DavePhos) families. These ligands are known to stabilize the Pd(0) center and accelerate oxidative addition.

  • Insufficient Temperature: While high temperatures can promote side reactions, some systems require a certain thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction closely by TLC or LC-MS to find a balance between an acceptable reaction rate and the onset of byproduct formation.

  • Inappropriate Hydride Source (for reductive debromination): If you are performing a reductive debromination (replacing Br with H), the choice and stoichiometry of the hydride source are critical.

    • Solution: Common hydride sources include H₂ gas (with Pd/C), silanes (e.g., (EtO)₃SiH), or formates (e.g., HCO₂Na).[6] Ensure the hydride source is fresh and added in the correct stoichiometry. For catalytic hydrogenation with Pd/C, ensure the catalyst is of high quality and that the system is properly flushed with hydrogen.[2]

Scenario 2: Uncontrolled or Non-Selective Debromination

Question: "I'm trying to synthesize 5-Bromo-triazolo[1,5-a]pyridine via a selective mono-debromination, but I'm getting a mixture of starting material, both mono-bromo isomers, and the fully debrominated product. How can I control the selectivity?"

Analysis: This is the most common and complex issue. The two bromine atoms at the C2 and C5 positions have different electronic environments, leading to differential reactivity. Generally, the C-Br bond at a position alpha to a pyridine-type nitrogen is more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst.[5] However, this inherent selectivity can be overridden by reaction conditions.

Key Principles of Selectivity:

  • Electronic Effects: The C2-position is generally more electron-deficient than the C5-position on the triazolo[1,5-a]pyridine core, making the C2-Br bond more reactive in many cross-coupling and debromination reactions.

  • Steric Hindrance: The choice of a bulky ligand can sometimes be used to selectively target the less sterically hindered C-Br bond.

Troubleshooting Workflow for Selectivity:

G start Problem: Mixture of Products check1 Is C2-Br reacting preferentially? start->check1 action1 Goal: Target C5-Br or achieve full debromination. Strategy: Use harsher conditions. check1->action1 Yes action2 Goal: Isolate C5-Bromo product. Strategy: Use milder conditions. check1->action2 No / Mixture sub_action1a Increase Temperature action1->sub_action1a sub_action1b Use More Active Catalyst/Ligand (e.g., Buchwald ligands) action1->sub_action1b sub_action1c Increase Reaction Time action1->sub_action1c sub_action2a Decrease Temperature (run at 0°C or RT) action2->sub_action2a sub_action2b Use Less Active Catalyst (e.g., Pd(PPh₃)₄) action2->sub_action2b sub_action2c Use a Weaker Base (e.g., K₂CO₃ instead of NaOtBu) action2->sub_action2c sub_action2d Monitor Closely & Stop Early action2->sub_action2d end_node Achieved Selectivity sub_action1a->end_node sub_action1b->end_node sub_action1c->end_node sub_action2a->end_node sub_action2b->end_node sub_action2c->end_node sub_action2d->end_node

Caption: Troubleshooting workflow for poor debromination selectivity.

Recommended Strategies for Selective Mono-Debromination:

  • Lower the Temperature: This is the most effective first step. High temperatures provide enough energy to overcome the activation barrier for cleaving the less reactive C-Br bond, leading to over-reaction.[7] Start your reaction at room temperature or even 0 °C and allow it to warm slowly, monitoring carefully.

  • Choose a Milder Base: Strong bases (e.g., NaOtBu, K₃PO₄) can accelerate the reaction but may also promote undesired side reactions, including hydrodehalogenation.[3][7] Switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃ can temper the reactivity and improve selectivity.

  • Catalyst and Ligand Tuning: Avoid highly active catalyst systems if you desire partial conversion. A less electron-rich ligand or a pre-catalyst that is slower to activate might provide a wider window to stop the reaction after the first debromination.

ParameterGoal: Selective Mono-Debromination (C2)Goal: Complete DebrominationRationale
Temperature 0 °C to Room Temperature80 - 110 °CLower temperature favors reaction at the more electronically activated C2-Br bond.
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBuMilder bases slow the overall catalytic turnover, allowing for more selective reaction.[7]
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ + XPhos/SPhosLess active catalysts provide a larger kinetic window to isolate the mono-debrominated product.
Reaction Time Monitor closely (e.g., every 15-30 min) and quench upon consumption of starting material.Allow to run to completion (e.g., 12-24 h).Over-running the reaction is the primary cause of losing the mono-bromo intermediate.
Scenario 3: Formation of Homocoupling or Other Byproducts

Question: "Besides my desired debrominated product, I'm seeing a significant peak in my mass spec that corresponds to a dimer of my starting material. What is causing this?"

Analysis: The formation of biaryl homocoupling products is a known side reaction in palladium catalysis. It can arise from several pathways, but a common one involves the transmetalation of an organopalladium intermediate with another molecule of starting material or another intermediate.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: If you are performing a reaction that involves an organometallic reagent (e.g., Grignard or organoboron for a Suzuki coupling at one position, with the intent to debrominate the other), incorrect stoichiometry can leave reactive palladium intermediates that lead to homocoupling.

    • Solution: Carefully control the stoichiometry of your reagents. Ensure the limiting reagent is well-defined.

  • Presence of Oxygen: As mentioned, oxygen can interfere with the catalytic cycle. It can promote the reductive elimination of two aryl groups from a Pd(II) intermediate, leading to the homocoupled product.

    • Solution: Rigorously degas your solvents and maintain a positive pressure of inert gas throughout the reaction.

Detailed Experimental Protocol: General Reductive Debromination

This protocol provides a starting point for the complete reductive debromination of 2,5-Dibromo-triazolo[1,5-a]pyridine to triazolo[1,5-a]pyridine using a common palladium-catalyzed method.

Reagents & Equipment:

  • 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • SPhos (1.5 x Pd loading, e.g., 0.03 - 0.075 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Formic acid (HCO₂H, 3.0 - 5.0 equiv) or Sodium Formate (HCO₂Na)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place a stir bar in a Schlenk flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2,5-Dibromo-triazolo[1,5-a]pyridine, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent & Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of the hydride source (e.g., formic acid).

  • Reaction: Place the flask in a pre-heated oil bath (e.g., 80-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS (e.g., every 1-2 hours). The goal is to observe the disappearance of the starting material and mono-bromo intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (to quench any remaining acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired triazolo[1,5-a]pyridine.

References

Technical Support Center: Regioselectivity in the Functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine

Technical Support Center: Regioselectivity in the Functionalization of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. This versatile heterocyclic scaffold is a valuable building block, but the presence of two distinct bromine atoms at the C2 and C5 positions presents a significant challenge in controlling regioselectivity. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered during the selective functionalization of this molecule. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experiments.

Troubleshooting and Experimental Guides

Question 1: I'm attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and obtaining a mixture of isomers. How can I selectively target either the C2 or C5 position?

This is the most common challenge. The outcome of a cross-coupling reaction on this substrate is a delicate balance of electronics, sterics, and, most importantly, the catalyst system. The two C-Br bonds have inherently different reactivities, which we can exploit.

Core Principle: The Oxidative Addition Step

The regioselectivity in Palladium-catalyzed cross-coupling reactions is primarily determined during the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[4] The C2 position is adjacent to the electron-deficient triazole ring, while the C5 position is on the pyridine ring, para to the bridgehead nitrogen. Generally, the C-Br bond at the more electron-deficient position (C2) is more susceptible to oxidative addition, making it the kinetically favored site for reaction.[5] However, this preference can be modulated or even overturned by the choice of ligand and reaction conditions.

dot

cluster_0Regioselectivity Troubleshooting WorkflowStartGoal: SelectiveCross-CouplingC2_TargetTargeting C2 Position(Kinetically Favored)Start->C2_TargetC5_TargetTargeting C5 Position(Thermodynamically Challenging)Start->C5_TargetLigand_ChoiceSelect Ligand:Bulky, electron-richbiaryl phosphines(e.g., SPhos, XPhos)C2_Target->Ligand_Choice High probabilityof successSequentialStrategy:Sequential CouplingC5_Target->Sequential Most reliablemethodConditions_C2Conditions:Milder Temp (80-100°C)Standard Base (K3PO4, NaOtBu)Ligand_Choice->Conditions_C2Analyze_C2Analyze Ratio(1H NMR, LC-MS)Conditions_C2->Analyze_C2Success_C2Success:High C2 SelectivityAnalyze_C2->Success_C2 >95:5 ratioProtect_C2Step 1: React at C2using C2-selective protocolSequential->Protect_C2React_C5Step 2: React at C5(Often requires harsher conditions,e.g., higher temp)Protect_C2->React_C5Analyze_C5Analyze Final ProductReact_C5->Analyze_C5Success_C5Success:Dually FunctionalizedAnalyze_C5->Success_C5

Caption: Decision workflow for regioselective cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol leverages the higher intrinsic reactivity of the C2 position.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1).

  • Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Validation: Monitor the reaction by TLC or LC-MS. Upon completion, the regiomeric ratio can be determined by ¹H NMR analysis of the crude product. The C2-substituted product will exhibit a distinct set of aromatic proton signals and coupling constants compared to the C5-substituted isomer.

Protocol 2: Selective Buchwald-Hartwig Amination at the C2 Position

The principles are similar to the Suzuki coupling, relying on specialized ligands to control the reaction.[6]

  • Reagent Preparation: In an argon-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.) to a flame-dried Schlenk tube.

  • Reaction Assembly: Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add the 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) followed by the desired amine (1.2 eq.).

  • Execution: Seal the tube and heat in a preheated oil bath at 80-110 °C.

  • Monitoring & Validation: Monitor reaction progress. For validation, ¹H NMR is crucial. NOESY or ROESY experiments can confirm the regiochemistry by observing through-space correlations between the newly introduced amine protons and the proton at C8 (for C2 substitution) or C6 (for C5 substitution).

Data Summary: Expected Outcomes for C2-Selective Cross-Coupling

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Expected C2:C5 Ratio
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90>95:5
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100>95:5
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF60>90:10

Note: These are representative conditions and may require optimization for specific substrates.[7][8][9]

Question 2: I am trying to perform a nucleophilic aromatic substitution (SNAr) and getting poor selectivity. How can I favor substitution at one position?

Unlike palladium-catalyzed reactions, SNAr regioselectivity is governed by the stability of the negatively charged intermediate (Meisenheimer complex).[10][11]

Core Principle: Meisenheimer Complex Stability

The pyridine ring is inherently electron-poor, which facilitates nucleophilic attack. The C5 position is para to the bridgehead nitrogen (N4) and ortho to the pyridine nitrogen (N1), making it highly activated for SNAr. A nucleophile attacking at C5 allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen, a highly stabilizing interaction. The C2 position does not benefit from this same degree of stabilization. Therefore, the C5 position is the kinetically and thermodynamically favored site for SNAr .[11]

Protocol 3: Selective Nucleophilic Aromatic Substitution at the C5 Position

  • Setup: Dissolve 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in a polar aprotic solvent like DMSO or NMP.

  • Reagents: Add the nucleophile (e.g., a secondary amine or sodium alkoxide, 1.5-2.0 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) may be required.

  • Execution: Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C, depending on the nucleophile's reactivity.[10] Lower temperatures may improve selectivity if minor C2-substitution is observed.

  • Validation: After workup, analyze the product mixture by ¹H NMR and LC-MS to confirm the regioselectivity. The substitution at C5 will result in a specific aromatic signal pattern distinct from C2 substitution.

Question 3: I need to perform a lithium-halogen exchange, but I'm observing side reactions like isomerization (halogen dance) or deprotonation. How do I achieve clean metalation?

This is a common issue when using strong organolithium bases with polyhalogenated heteroaromatics. The "halogen dance" is an isomerization process where the organolithium intermediate rearranges to a more thermodynamically stable isomer.[1][12]

Core Principle: Kinetic vs. Thermodynamic Control

Successful lithium-halogen exchange is a kinetically controlled process. You must form the desired organolithium species and trap it with an electrophile faster than it can rearrange or deprotonate a ring proton.

  • Reactivity Order: Li-Br exchange is generally faster than deprotonation of an aromatic C-H bond.

  • Stability: The thermodynamic stability of the potential organolithium species dictates the direction of a halogen dance. An organolithium at C5 may be more stable due to the inductive effect of the nearby pyridine nitrogen.

  • Key to Success: Extremely low temperatures are critical to slow down or prevent rearrangement.

dot

cluster_1Pathways in Organolithium ReactionsStart2,5-Dibromo-TP + n-BuLi(Conditions: THF, -78°C)Path_KineticKinetic Pathway(Desired)Start->Path_KineticPath_DanceHalogen Dance(Isomerization)Start->Path_DancePath_DeprotonationDeprotonation(Side Reaction)Start->Path_DeprotonationLi_Exchange_C5Li-Br Exchange at C5(More Likely)Path_Kinetic->Li_Exchange_C5 Faster exchangePath_Dance->Li_Exchange_C5Deprotonate_CHProton abstraction(e.g., at C7 or C8)Path_Deprotonation->Deprotonate_CH If exchange is slowor acidic proton presentTrap_C5Trap with E+-> 5-Substituted ProductLi_Exchange_C5->Trap_C5 Rapid QuenchRearrangeRearrangement tomore stable organolithiumLi_Exchange_C5->Rearrange If temp > -78°Cor quench is slowLi_Exchange_C2Li-Br Exchange at C2(Less Likely)Trap_RearrangedTrap with E+-> Isomeric ProductRearrange->Trap_RearrangedTrap_DeprotonatedTrap with E+-> C-H Functionalized ProductDeprotonate_CH->Trap_Deprotonated

Caption: Competing reaction pathways for lithiation.

Protocol 4: Kinetically Controlled Lithium-Bromine Exchange

  • Setup: Add 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) to a flame-dried, three-neck flask under argon. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for a short, defined period (e.g., 15-30 minutes). This time should be minimized to prevent rearrangement.

  • Quenching: Rapidly add a solution of the desired electrophile (e.g., DMF, CO₂, I₂, etc., >1.5 eq.) in THF, again ensuring the temperature remains low.

  • Warm-up and Workup: After quenching, allow the reaction to slowly warm to room temperature before performing an aqueous workup.

  • Validation: The regiochemical outcome must be confirmed by rigorous NMR analysis (including 2D techniques) or by converting the product to a known compound.

Frequently Asked Questions (FAQs)

  • Q: What is the general order of reactivity for the two bromine atoms?

    • A: For palladium-catalyzed cross-coupling , the C2 position is generally more reactive due to electronic effects. For nucleophilic aromatic substitution (SNAr) , the C5 position is significantly more reactive due to stabilization of the reaction intermediate. For lithium-halogen exchange , the outcome is highly dependent on kinetic control.

  • Q: Are there any specific safety considerations for this compound?

    • A: 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine should be handled with standard laboratory precautions for halogenated aromatic compounds. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information. Organolithium reagents are highly pyrophoric and must be handled under an inert atmosphere by trained personnel.

  • Q: Which analytical techniques are definitive for confirming regiochemistry?

    • A: While ¹H and ¹³C NMR are the primary tools, their interpretation can be complex. For unambiguous proof of structure, 2D NMR techniques are essential. NOESY (or ROESY) is particularly powerful as it can show spatial proximity between the protons of a newly installed group and the existing protons on the triazolopyridine core. For crystalline materials, single-crystal X-ray diffraction provides the absolute, undeniable structure.

Technical Support Center: Navigating the Stability of 2,5-Dibromo-triazolo[1,5-a]pyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-Dibromo-triazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and versatile handles for chemical modification.[1] However, its successful application is often contingent on understanding and mitigating potential stability issues that can arise under various reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with this important heterocyclic compound.

General Stability Profile of 2,5-Dibromo-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine ring system is generally stable, but the presence of two bromine atoms introduces specific reactivity patterns that must be considered.[2] The C5 and C7 positions of the[2][3][4]triazolo[1,5-a]pyridine core are known to be activated towards nucleophilic substitution, while the C6 position is relatively inert.[2] Although our focus is on the[3][4][5]triazolo[1,5-a]pyridine isomer, analogous reactivity can be anticipated. The bromine atoms on the pyridine ring of 2,5-Dibromo-triazolo[1,5-a]pyridine serve as excellent leaving groups for cross-coupling reactions, but they also render the molecule susceptible to certain side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during synthetic transformations involving 2,5-Dibromo-triazolo[1,5-a]pyridine, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

FAQ 1: I am observing significant amounts of mono-brominated and debrominated byproducts in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize these side products?

Answer: The formation of mono-brominated (hydrodehalogenation) and fully debrominated species is a common challenge in cross-coupling reactions with polyhalogenated heterocycles. Several factors can contribute to this issue:

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote reductive dehalogenation, a known side reaction in palladium-catalyzed couplings.[3]

  • Choice of Base and Solvent: The nature of the base and solvent system can influence the rate of dehalogenation. Protic solvents, in particular, can serve as a hydrogen source for this side reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can significantly impact the relative rates of the desired cross-coupling and the undesired dehalogenation.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Begin by screening a range of temperatures. It is often beneficial to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.

  • Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.

  • Evaluate Base and Solvent: If using a protic solvent, consider switching to an anhydrous aprotic solvent such as dioxane, toluene, or DME. Screen different bases; for instance, if using a strong base like K₃PO₄, you might explore milder conditions with K₂CO₃.

  • Catalyst and Ligand Screening: The choice of ligand is critical. For Suzuki reactions involving electron-deficient heterocycles, ligands such as SPhos, XPhos, or RuPhos often provide good results.

Data Presentation: Suzuki Coupling Optimization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Desired Product (%)Mono-bromo (%)Debrominated (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012652510
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene80685105
3Pd(OAc)₂ (2)RuPhos (4)CsFDME9089253

This is a representative table; actual results may vary.

Visualization: Troubleshooting Dehalogenation in Suzuki Coupling

G start High Dehalogenation Observed temp Reduce Reaction Temperature start->temp time Shorten Reaction Time start->time solvent Switch to Anhydrous Aprotic Solvent start->solvent base Screen Milder Bases start->base ligand Optimize Catalyst/Ligand System start->ligand end Improved Selectivity temp->end time->end solvent->end base->end ligand->end

Caption: Decision tree for mitigating dehalogenation byproducts.

FAQ 2: My Buchwald-Hartwig amination of 2,5-Dibromo-triazolo[1,5-a]pyridine is giving low yields and a complex mixture of products. What could be the problem?

Answer: Buchwald-Hartwig amination on this substrate can be challenging due to the potential for several competing reactions.[3][6] Besides the common issue of hydrodehalogenation, other possibilities include:

  • Ring Opening: The triazolo[1,5-a]pyridine core, particularly under harsh basic conditions and high temperatures, can be susceptible to ring-opening reactions.[2]

  • Competitive Binding: The nitrogen atoms of the triazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Steric Hindrance: The bromine at the 2-position is sterically more hindered than the one at the 5-position, which can affect the regioselectivity of the reaction.

Troubleshooting Protocol:

  • Careful Selection of Base: Use of a weaker base like Cs₂CO₃ or K₂CO₃ is often preferred over stronger bases like NaOtBu or LHMDS to minimize the risk of ring opening.

  • Ligand Choice is Key: Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often necessary to promote the desired C-N bond formation and prevent catalyst inhibition.

  • Regioselectivity Control: To achieve selective mono-amination, carefully control the stoichiometry of the amine nucleophile. The C5-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions of pyridines compared to the C2-Br bond.[7]

  • Protecting Groups: In some cases, temporary protection of the triazole nitrogen atoms might be necessary to prevent catalyst inhibition, although this adds extra steps to the synthesis.

Experimental Protocol: Selective Mono-amination at C5

  • To a dry Schlenk tube under an inert atmosphere, add 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 equiv), the desired amine (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purify the crude product by column chromatography.

Visualization: Potential Side Reactions in Buchwald-Hartwig Amination

G substrate 2,5-Dibromo-triazolo[1,5-a]pyridine desired Mono-aminated Product substrate->desired Desired Pathway (Buchwald-Hartwig) dehalogenation Hydrodehalogenation substrate->dehalogenation Side Reaction 1 ring_opening Ring-Opened Products substrate->ring_opening Side Reaction 2 catalyst_inhibition Catalyst Inhibition substrate->catalyst_inhibition Side Reaction 3

Caption: Competing reaction pathways in Buchwald-Hartwig amination.

FAQ 3: I am struggling with the hydrolytic stability of 2,5-Dibromo-triazolo[1,5-a]pyridine during aqueous workup or purification. What are the best practices to avoid decomposition?

Answer: While the triazolopyridine core is generally stable, the presence of electron-withdrawing bromine atoms can activate the ring towards nucleophilic attack by water, especially under non-neutral pH conditions.

Best Practices for Handling and Purification:

  • Neutral pH Workup: During aqueous workup, ensure that the pH of the aqueous phase is maintained close to neutral (pH 7). Avoid strongly acidic or basic conditions.

  • Minimize Contact with Water: If possible, use anhydrous workup procedures. For example, after quenching the reaction, the solvent can be removed under reduced pressure, and the residue can be directly subjected to chromatography.

  • Choice of Chromatography Stationary Phase: Standard silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. Consider using deactivated silica gel (e.g., by treating with triethylamine) or switching to a different stationary phase like alumina.

  • Storage: Store 2,5-Dibromo-triazolo[1,5-a]pyridine in a cool, dry place, away from light and moisture, to ensure its long-term stability.

References

Technical Support Center: Analysis of Byproducts in 2,5-Dibromo-triazolo[1,5-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,5-Dibromo-triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related byproducts that can complicate purification and compromise the yield and purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and manage the formation of these impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,5-Dibromo-triazolo[1,5-a]pyridine and what are the primary byproduct concerns?

A1: The most prevalent synthesis involves the cyclization of a 2-amino-6-bromopyridine derivative followed by a bromination step, or the direct bromination of the parent triazolo[1,5-a]pyridine ring system. The primary byproduct concerns stem from incomplete reactions, over-bromination, and potential ring-opening under harsh conditions.

  • Incomplete Bromination: This leads to the presence of 2-bromo- or 5-bromo-monosubstituted triazolo[1,5-a]pyridine in the final product.

  • Over-bromination: Aggressive brominating agents or prolonged reaction times can lead to the formation of tri- or tetra-brominated species. The pyridine ring is activated towards electrophilic substitution at positions 5 and 7.[1]

  • Hydrolysis/Ring Opening: Although the triazolopyridine core is generally stable, harsh acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis or rearrangement products. Some triazolo[1,5-a]pyridines exist in equilibrium with an open-chain diazo form, which can be susceptible to degradation.[2][3]

Q2: Why is controlling the stoichiometry of the brominating agent so critical?

A2: Controlling the stoichiometry is paramount to prevent the formation of under- and over-brominated byproducts. The triazolo[1,5-a]pyridine nucleus has multiple sites susceptible to electrophilic attack. The initial bromination is generally regioselective, but as the reaction proceeds and the concentration of the desired dibromo product increases, the remaining starting material and monobromo intermediates must compete for the brominating agent. An excess of the brominating agent will inevitably lead to the formation of higher-brominated species, which are often difficult to separate from the target compound due to similar polarities.

Q3: Are there any recommended analytical techniques for identifying these byproducts?

A3: A combination of techniques is ideal for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial analysis. It allows for the separation of components in the reaction mixture and provides their exact molecular weights, making it easy to distinguish between mono-, di-, and tri-brominated species based on their isotopic patterns.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR is essential for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic. For example, the disappearance of a proton signal at a specific position, coupled with the appearance of a new signal in a different region, can confirm the site of bromination.

  • HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method is crucial for quantifying the purity of the product and tracking the progress of the reaction. It can effectively separate the desired product from closely related impurities.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: My LC-MS analysis shows a significant peak with a mass corresponding to a monobromo-triazolo[1,5-a]pyridine.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficient Brominating Agent The stoichiometry of the reaction was not sufficient to fully convert the starting material or the monobromo intermediate to the dibromo product.Carefully re-calculate the stoichiometry. It may be necessary to use a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent. Perform small-scale trials to optimize the amount.
Low Reaction Temperature or Short Reaction Time The activation energy for the second bromination may not have been reached, or the reaction was not allowed to proceed to completion. Electrophilic aromatic substitution is kinetically controlled.Increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time, taking aliquots every 30-60 minutes to determine the optimal endpoint.
Poor Solubility of Starting Material If the starting triazolo[1,5-a]pyridine or the monobromo intermediate has poor solubility in the chosen solvent, its effective concentration is low, leading to an incomplete reaction.Choose a solvent in which all reactants are fully soluble at the reaction temperature. Solvents like DMF, DMSO, or acetic acid are often used for brominations.

Problem 2: My final product is contaminated with a tribromo- species according to LC-MS.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Excess Brominating Agent Too much brominating agent was used, leading to further substitution on the most activated positions of the dibromo product. The electron-donating nature of the fused triazole ring activates the pyridine moiety.Reduce the amount of brominating agent to 2.0 equivalents or slightly less. Add the brominating agent portion-wise or via a syringe pump to maintain a low instantaneous concentration, which can improve selectivity.
High Reaction Temperature Higher temperatures can overcome the activation barrier for the less favorable third bromination, reducing the selectivity of the reaction.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, brominations can be performed effectively at room temperature or even 0 °C.
Use of a Highly Reactive Brominating Agent Reagents like neat bromine (Br₂) are highly reactive and can be less selective.Consider using a milder brominating agent such as N-Bromosuccinimide (NBS). The reactivity of NBS can be further modulated by the choice of solvent and the addition of a radical initiator or acid catalyst if required.

Problem 3: The NMR spectrum of my product is complex and shows unexpected aliphatic protons, or the baseline is broad and undefined.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Ring Opening or Rearrangement Harsh conditions (e.g., strong acid, high heat) can cause the triazole ring to open, leading to the formation of pyridyl-diazo intermediates or other rearranged products.[2][4] This can result in a complex mixture of non-aromatic byproducts.Use milder reaction conditions. Avoid strong, non-volatile acids. If an acid is necessary, consider using acetic acid as both a catalyst and solvent. Ensure the workup procedure is not overly acidic or basic.
Polymerization Some reactive intermediates, particularly if the reaction is not well-controlled, can lead to the formation of polymeric material, which would appear as a broad, unresolved baseline in the NMR.Ensure efficient stirring and temperature control throughout the reaction. Add reagents slowly to avoid localized high concentrations of reactive species.
Summary of Potential Byproducts
CompoundMolecular Weight (for Br=79/81)Common CauseKey Analytical Signature (LC-MS)
Starting Material (triazolo[1,5-a]pyridine)120.13Incomplete reactionM+H⁺ at m/z 121
Monobromo- 198.02 / 200.02Insufficient brominationM+H⁺ with characteristic 1:1 isotopic pattern for one Br atom
2,5-Dibromo- (Product)275.92 / 277.92 / 279.92Target MoleculeM+H⁺ with characteristic 1:2:1 isotopic pattern for two Br atoms
Tribromo- 354.82 / 356.82 / 358.82 / 360.82Over-brominationM+H⁺ with characteristic 1:3:3:1 isotopic pattern for three Br atoms

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

This protocol provides a starting point for the synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine.

  • Reaction Setup: To a solution of triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (2.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Rationale: Using NBS provides a milder and more selective bromination compared to liquid bromine. Portion-wise addition at a low temperature helps to control the exotherm and minimize over-bromination.

Protocol 2: Standard LC-MS Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and ESI-MS in positive ion mode.

Rationale: This standard reverse-phase method provides excellent separation for aromatic heterocyclic compounds of varying polarity. The formic acid aids in ionization for MS detection.

Section 4: Visual Diagrams

Diagram 1: Reaction and Byproduct Formation Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reactions A triazolo[1,5-a]pyridine B Monobromo-intermediate A->B +1 eq Br+ E Ring-Opened Products A->E Harsh Conditions C 2,5-Dibromo- (Product) B->C +1 eq Br+ B->E Harsh Conditions D Tribromo-byproduct C->D Excess Br+ / High Temp

Caption: Key reaction and byproduct pathways.

Diagram 2: Troubleshooting Workflow for Impurities

G start Analyze Crude Product (LC-MS / NMR) impurity Impurity Detected? start->impurity mono Monobromo Peak? impurity->mono Yes end Pure Product impurity->end No tri Tribromo Peak? mono->tri No sol1 Increase Br+ eq. Increase Temp/Time mono->sol1 Yes other Other Peaks / Broad Baseline? tri->other No sol2 Decrease Br+ eq. Decrease Temp Use Milder Reagent (NBS) tri->sol2 Yes sol3 Use Milder Conditions (Temp, pH) Check Reagent Purity other->sol3 Yes other->end No, Re-analyze

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important heterocyclic compound. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis and achieve consistent, high-yield results.

I. Overview of the Synthetic Strategy

The synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine is typically approached as a two-stage process. The first stage involves the construction of the core[1][2][3]triazolo[1,5-a]pyridine scaffold. This is commonly achieved through the cyclization of a 2-aminopyridine derivative with a suitable reagent to form the fused triazole ring. The second stage is the regioselective dibromination of the formed scaffold. Careful control of reaction conditions is crucial in both stages to ensure high yield and purity, especially when scaling up the reaction.

A common route involves the reaction of 2-hydrazinopyridine with an appropriate cyclizing agent, followed by electrophilic bromination. The choice of brominating agent and solvent system is critical to control the regioselectivity and minimize the formation of byproducts.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of[1][2][3]triazolo[1,5-a]pyridine

This protocol outlines a general and efficient one-pot synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.[4][5][6][7]

Materials:

  • 2-Hydrazinopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • To a stirred solution of 2-hydrazinopyridine (1.0 eq.) in ethanol, add the aromatic aldehyde (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

  • To this mixture, add potassium carbonate (2.0 eq.) and iodine (1.2 eq.).

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine derivative.

Protocol 2: Dibromination of[1][2][3]triazolo[1,5-a]pyridine

This protocol describes the subsequent dibromination to yield 2,5-Dibromo-triazolo[1,5-a]pyridine.

Materials:

  • [1][2][3]triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the dibrominated product.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,5-Dibromo-triazolo[1,5-a]pyridine.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine in a question-and-answer format.

Q1: My yield for the[1][2][3]triazolo[1,5-a]pyridine synthesis (Protocol 1) is consistently low. What are the potential causes and solutions?

A1: Low yields in the synthesis of the triazolopyridine core can stem from several factors:

  • Incomplete Hydrazone Formation: The initial condensation between 2-hydrazinopyridine and the aldehyde is crucial. Ensure your aldehyde is of high purity and free from acidic impurities that could protonate the hydrazine, reducing its nucleophilicity. Running the reaction under inert atmosphere can prevent oxidation of the aldehyde.

  • Inefficient Cyclization: The oxidative cyclization is a key step. The choice of oxidant and base is critical. While iodine and potassium carbonate are effective, other systems like copper-catalyzed reactions in the presence of air can also be explored.[5][7] Ensure thorough mixing to facilitate the reaction.

  • Suboptimal Reaction Conditions: The reaction is typically run at room temperature, but gentle heating (40-50 °C) might be necessary for less reactive aldehydes. Monitor the reaction progress closely by TLC to avoid decomposition at higher temperatures.

  • Work-up and Purification Losses: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate solvent. During purification, silica gel can sometimes be too acidic, leading to product degradation. Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine.[8]

Q2: During the dibromination (Protocol 2), I am observing a mixture of mono-brominated and di-brominated products, and some unreacted starting material. How can I improve the selectivity for the desired 2,5-dibromo product?

A2: Achieving selective dibromination can be challenging due to the similar reactivity of multiple positions on the heterocyclic core. Here's how to address this:

  • Stoichiometry of the Brominating Agent: The amount of NBS is critical. Using slightly more than 2.0 equivalents (e.g., 2.2 eq.) can help drive the reaction to completion. However, a large excess can lead to over-bromination or side reactions. A stepwise addition of NBS might also improve selectivity.

  • Reaction Temperature and Time: Electrophilic aromatic substitution is temperature-dependent. Running the reaction at a lower temperature (0 °C) for a longer duration can enhance selectivity. Conversely, if the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously while monitoring for byproduct formation.

  • Choice of Brominating Agent: While NBS is common, other brominating agents like dibromoisocyanuric acid (DBI) could offer different selectivity profiles.[9] Experimenting with different agents on a small scale can help identify the optimal conditions for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Acetonitrile and dichloromethane are good starting points. Less polar solvents might slow down the reaction but could improve selectivity.

Q3: After the bromination reaction, I am having difficulty purifying the 2,5-Dibromo-triazolo[1,5-a]pyridine from the mono-bromo isomers and other byproducts.

A3: Purification is often a significant hurdle, especially on a larger scale.

  • Chromatography Optimization: The polarity difference between the mono- and di-brominated products might be small. A shallow solvent gradient during column chromatography is recommended. Using a high-resolution silica gel can also improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing isomeric impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for selective crystallization of the desired product.

  • Dealing with Succinimide: The succinimide byproduct from the NBS reaction is water-soluble. A thorough aqueous wash during the work-up is essential to remove the majority of it before chromatography.

Q4: I am observing a significant amount of a debrominated byproduct in my reaction mixture. What is the cause and how can I prevent it?

A4: The formation of a debrominated product is likely due to hydrodehalogenation. This can occur if there are sources of hydride in the reaction mixture that react with the brominated product, often catalyzed by trace metals.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and free from contaminants that could act as hydride donors.

  • Inert Atmosphere: While not always strictly necessary for bromination with NBS, running the reaction under an inert atmosphere (nitrogen or argon) can minimize side reactions, especially if trace metal impurities are suspected in the starting materials or reagents.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected yield for the scalable synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine?

A: With an optimized protocol, the yield for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be in the range of 70-90%. The subsequent dibromination step can be more variable, with yields typically ranging from 50-70%, depending on the purity of the starting material and the success of the purification. Overall, a scalable process with a yield of 40-60% is considered good.

Q: What are the key safety precautions to consider when working with N-Bromosuccinimide (NBS)?

A: NBS is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. NBS can also be light-sensitive and should be stored in a dark, cool, and dry place.

Q: How can I confirm the identity and purity of the final 2,5-Dibromo-triazolo[1,5-a]pyridine product?

A: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the positions of the bromine atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of two bromine atoms (indicated by the characteristic isotopic pattern).

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final compound.

  • Melting Point: A sharp melting point is an indicator of high purity.

Q: Can this protocol be adapted for the synthesis of other dihalogenated triazolo[1,5-a]pyridines?

A: Yes, the general principles of this protocol can be adapted. For dichlorination, N-Chlorosuccinimide (NCS) can be used as the halogenating agent. For diiodination, N-Iodosuccinimide (NIS) or other iodinating agents can be employed. However, the reactivity and regioselectivity will vary with the different halogens, and optimization of the reaction conditions will be necessary.

V. Data Summary

ParameterProtocol 1: Core SynthesisProtocol 2: Dibromination
Key Reagents 2-Hydrazinopyridine, Aldehyde, I₂, K₂CO₃[1][2][3]triazolo[1,5-a]pyridine, NBS
Solvent EthanolAcetonitrile or Dichloromethane
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 70-90%50-70%
Purification Column ChromatographyColumn Chromatography/Recrystallization

VI. Visual Diagrams

Synthetic Workflow

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Dibromination P1_Start 2-Hydrazinopyridine + Aldehyde P1_Step1 Hydrazone Formation (EtOH, RT) P1_Start->P1_Step1 P1_Step2 Oxidative Cyclization (I₂, K₂CO₃) P1_Step1->P1_Step2 P1_Step3 Work-up & Purification P1_Step2->P1_Step3 P1_Product [1,2,4]triazolo[1,5-a]pyridine P1_Step3->P1_Product P2_Start [1,2,4]triazolo[1,5-a]pyridine P1_Product->P2_Start Intermediate P2_Step1 Bromination with NBS (MeCN, 0°C to RT) P2_Start->P2_Step1 P2_Step2 Work-up & Purification P2_Step1->P2_Step2 P2_Product 2,5-Dibromo-triazolo[1,5-a]pyridine P2_Step2->P2_Product

Caption: Overall workflow for the two-stage synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Troubleshooting Decision Tree for Low Yield in Dibromination

G Start Low Yield in Dibromination Check_TLC Analyze TLC/LC-MS Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Action_Incomplete Increase NBS (2.2 eq.) Increase reaction time Slightly increase temperature Incomplete_Reaction->Action_Incomplete Yes Purification_Loss Significant Purification Loss? Multiple_Products->Purification_Loss No Action_Selectivity Lower temperature (0°C) Slow addition of NBS Screen alternative brominating agents (e.g., DBI) Multiple_Products->Action_Selectivity Yes Action_Purification Optimize chromatography gradient Attempt recrystallization Use neutral alumina Purification_Loss->Action_Purification Yes End Yield Improved Purification_Loss->End No Action_Incomplete->End Action_Selectivity->End Action_Purification->End

Caption: Decision tree for troubleshooting low yields in the dibromination step.

VII. References

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. --INVALID-LINK--

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. --INVALID-LINK--

  • PubChem. 2,5-dibromo-[1][2][3]triazolo[1,5-a]pyridine. --INVALID-LINK--

  • PubChem. 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. --INVALID-LINK--

  • Google Patents. (2015). Synthesis method of 2,5-dibromopyridine. CN105061301A. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. --INVALID-LINK--

  • PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in 3-(5-Bromopyridin-2-yl)oxetan-3-ol Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. --INVALID-LINK--

  • ResearchGate. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. --INVALID-LINK--

  • MySkinRecipes. 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. --INVALID-LINK--

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. --INVALID-LINK--

  • PMC. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2,5-Dibromo-triazolo[1,5-a]pyridine

A Researcher's Guide to the Spectroscopic Analysis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[4][5] The presence of two bromine atoms on the fused bicyclic system introduces distinct electronic and steric effects that are clearly reflected in its proton nuclear magnetic resonance (¹H NMR) spectrum. This guide will offer a predictive analysis based on established principles and comparative data from analogous structures, present a robust experimental protocol for data acquisition, and situate ¹H NMR within a broader context of analytical techniques for comprehensive structural elucidation.

Predicted ¹H NMR Spectral Analysis of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

The structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine presents a simple three-proton system on the pyridine ring portion of the molecule. The interpretation of its spectrum is grounded in fundamental principles of NMR, including the deshielding effects of electronegative substituents and the characteristic coupling patterns of aromatic systems.[1][6]

Molecular Structure and Proton Designations

GA2,5-Dibromopyridine(Reference for Dibromo Substitution)C2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine(Target Analyte)A->CIntroduces triazole ring effectsB[1,2,4]Triazolo[1,5-a]pyridine(Reference for Core Heterocycle)B->CIntroduces dibromo effectsGcluster_prepSample Preparationcluster_acqData Acquisition (400 MHz Spectrometer)cluster_procData ProcessingA1. Weigh 5-10 mg ofThis compoundB2. Transfer to a clean NMR tubeA->BC3. Add ~0.6 mL of deuteratedsolvent (e.g., DMSO-d6)B->CD4. Add internal standard (TMS)(optional, if solvent is not pre-spiked)C->DE5. Cap and vortex until fully dissolvedD->EF6. Insert sample and lock ondeuterium signalE->FG7. Shim the magnetic field(automated or manual)F->GH8. Acquire a single scan to checkpulse width and spectral windowG->HI9. Set acquisition parameters:- Scans: 16-64- Relaxation Delay (d1): 2-5sH->IJ10. Run the experimentI->JK11. Apply Fourier TransformJ->KL12. Phase correct the spectrumK->LM13. Calibrate chemical shift toresidual solvent peak or TMS (0 ppm)L->MN14. Integrate the signalsM->NO15. Analyze peaks (shift, multiplicity, J-coupling)N->O

A Senior Application Scientist's Guide to the 13C NMR Characterization of 2,5-Dibromo-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. This document moves beyond a simple recitation of data, offering insights into the underlying principles and experimental considerations that are crucial for accurate structural elucidation and impurity profiling.

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The introduction of bromine atoms at the 2- and 5-positions significantly modulates the electronic properties and reactivity of the core, making these derivatives attractive for further functionalization through cross-coupling reactions.[2] Consequently, unambiguous characterization is paramount, and 13C NMR spectroscopy stands as a cornerstone technique for this purpose.

Experimental Workflow: From Synthesis to Spectrum

A robust understanding of the 13C NMR data begins with a well-defined experimental workflow, encompassing both the synthesis of the target compound and the acquisition of the NMR spectrum.

Synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine

While a direct, one-pot synthesis of 2,5-Dibromo-triazolo[1,5-a]pyridine is not extensively reported, a rational approach involves the synthesis of a brominated aminopyridine precursor followed by cyclization. A plausible synthetic route is outlined below. It is crucial to monitor each step by thin-layer chromatography (TLC) and purify intermediates using column chromatography to ensure the final product's integrity.

Experimental Protocol:

  • Bromination of 2-aminopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) or liquid bromine is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the brominated 2-aminopyridine intermediates.

  • Formation of the Triazole Ring: The resulting brominated 2-aminopyridine is then subjected to cyclization. A common method involves reaction with a suitable reagent that provides the N-N-C unit of the triazole ring. For instance, treatment with O-mesitylenesulfonylhydroxylamine followed by reaction with an aldehyde and subsequent oxidative cyclization can yield the triazolo[1,5-a]pyridine core.[2]

  • Purification: The crude 2,5-Dibromo-triazolo[1,5-a]pyridine is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2-Aminopyridine step1 Bromination (e.g., NBS) start->step1 intermediate Brominated 2-Aminopyridine step1->intermediate step2 Cyclization (e.g., O-mesitylenesulfonyl- hydroxylamine, aldehyde, oxidant) intermediate->step2 product Crude 2,5-Dibromo- triazolo[1,5-a]pyridine step2->product purify Column Chromatography product->purify analyze 13C NMR Characterization purify->analyze

Caption: Synthetic and analytical workflow for 2,5-Dibromo-triazolo[1,5-a]pyridine.

13C NMR Data Acquisition

The quality of the 13C NMR spectrum is highly dependent on the acquisition parameters. For heterocyclic compounds, which may exhibit lower solubility, careful sample preparation and optimization of the experiment are key.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,5-Dibromo-triazolo[1,5-a]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1] Ensure the sample is fully dissolved to avoid broad lines.

  • Instrument Setup: The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 100 MHz for carbon) to achieve good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a sufficient number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[3]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of organic molecules.

  • Data Processing: The acquired free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative 13C NMR Analysis

A thorough understanding of the 13C NMR spectrum of 2,5-Dibromo-triazolo[1,5-a]pyridine is best achieved through a comparative analysis, starting with the parent scaffold and then considering the influence of the bromine substituents.

The Unsubstituted triazolo[1,5-a]pyridine Core

The 13C NMR spectrum of the parent triazolo[1,5-a]pyridine provides the foundational chemical shifts for the carbon atoms in the heterocyclic system. These values are influenced by the electronegativity of the nitrogen atoms and the aromaticity of the fused ring system.

Carbon AtomChemical Shift (δ, ppm)
C2~151
C5~128
C6~113
C7~129
C8a~142

Note: These are approximate values and can vary slightly depending on the solvent and reference.

The Influence of Bromine Substitution

The introduction of bromine atoms at the C2 and C5 positions induces significant changes in the 13C NMR spectrum due to a combination of inductive and resonance effects.

  • Inductive Effect: Bromine is an electronegative atom, and its primary effect is the withdrawal of electron density through the sigma bond. This generally leads to a downfield shift (deshielding) of the directly attached carbon atom.

  • Resonance Effect: Bromine possesses lone pairs of electrons that can be delocalized into the aromatic system. This resonance effect can lead to an upfield shift (shielding) of the ortho and para carbons.

  • Heavy Atom Effect: A significant upfield shift is often observed for the carbon atom directly bonded to bromine. This is a well-documented phenomenon attributed to spin-orbit coupling.

Bromine_Effect cluster_structure 2,5-Dibromo-triazolo[1,5-a]pyridine cluster_effects Substituent Effects on 13C Chemical Shifts Structure Inductive Inductive Effect (Deshielding) Resonance Resonance Effect (Shielding) HeavyAtom Heavy Atom Effect (Shielding of C-Br)

Caption: Key electronic effects of bromine influencing 13C NMR chemical shifts.

Predicted 13C NMR Data for 2,5-Dibromo-triazolo[1,5-a]pyridine

Based on the foundational chemical shifts of the parent triazolo[1,5-a]pyridine and the known substituent effects of bromine, a predicted 13C NMR spectrum for 2,5-Dibromo-triazolo[1,5-a]pyridine is presented below. It is important to note that these are predicted values, and experimental verification is always the gold standard.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C2~140Upfield shift due to the heavy atom effect of the directly attached bromine.
C5~115Upfield shift due to the heavy atom effect of the directly attached bromine.
C6~115Downfield shift due to the inductive effect of the adjacent bromine at C5.
C7~131Relatively minor change, influenced by the bromine at C5.
C8a~141Minor change, influenced by the bromine at C2.
Comparison with Other Substituted triazolo[1,5-a]pyridines

To further contextualize the predicted data, it is useful to compare it with experimentally determined 13C NMR data for other substituted triazolo[1,5-a]pyridines.

CompoundC2 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8a (ppm)Reference
5-bromo-2-chloro-[4][5][6]triazolo[1,5-a]pyridine~150 (C-Cl)~108 (C-Br)~117~133~143[7]
7-amino-5-bromo-triazolopyridinesVaries~105-110~110-115~145-150 (C-NH2)~140-145[2]

This comparative data illustrates the significant upfield shift of the carbon directly attached to bromine (C5), consistent with the heavy atom effect. The chemical shift of C2 in the 2-chloro derivative is also influenced by the halogen substituent.

Conclusion

The 13C NMR characterization of 2,5-Dibromo-triazolo[1,5-a]pyridine derivatives is a critical step in their synthesis and application in drug discovery and materials science. While direct experimental data for the title compound may be scarce in the literature, a combination of a robust experimental workflow, a thorough understanding of substituent effects, and comparison with related analogues allows for a confident prediction and interpretation of its 13C NMR spectrum. The principles and protocols outlined in this guide provide a framework for the accurate and reliable characterization of this important class of heterocyclic compounds. For definitive structural confirmation, especially in regulatory filings, two-dimensional NMR techniques such as HSQC and HMBC are recommended to establish C-H and long-range C-H correlations, respectively.

References

A Senior Application Scientist's Guide to Mass Spectrometry of 2,5-Dibromo-triazolo[1,5-a]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in modern medicinal chemistry. With a molecular weight of 276.92 g/mol and the formula C₆H₃Br₂N₃, it serves as a versatile building block for synthesizing a new generation of therapeutics, including kinase inhibitors, anti-cancer agents, and antivirals.[4][5][6][7] The two bromine atoms at the 2- and 5-positions are strategic handles for introducing molecular diversity, typically through cross-coupling reactions where one or both halogens are substituted.[8]

For the drug development professional, rapidly and accurately confirming the outcome of these reactions is paramount. Has the reaction gone to completion? Is the product the desired mono- or di-substituted isomer? What byproducts have formed? Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool to answer these questions with unparalleled speed and sensitivity.[9][10]

This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the analysis of 2,5-Dibromo-triazolo[1,5-a]pyridine reaction products. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Anticipated Reaction Products and Their Mass Signatures

The most common synthetic routes involve the sequential or dual substitution of the bromine atoms. Understanding the expected mass shifts is the first step in any analysis. For example, in a Suzuki coupling reaction, a bromine atom (isotopic mass ~78.918 u) is replaced by an aryl or heteroaryl group.

The power of mass spectrometry lies in its ability to precisely measure these mass changes. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy below 5 ppm, allowing for the confident determination of a molecule's elemental composition.[2][11]

Compound DescriptionMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Starting Material C₆H₃⁷⁹Br₂N₃276.8748277.8826
Mono-phenylated Product C₁₂H₈⁷⁹BrN₃273.0007274.0085
Di-phenylated Product C₁₈H₁₃N₃271.1109272.1187
Mono-dehalogenated Byproduct C₆H₄⁷⁹BrN₃197.9667198.9745

The Core Mass Spectrometry Strategy: A Comparative Approach

A successful analysis hinges on making informed decisions about three key components: recognizing isotopic signatures, selecting the right ionization source, and choosing the appropriate mass analyzer.

The Isotopic Signature: Your Primary Confirmation Tool

The most telling feature of the starting material and any bromine-containing intermediates is their unique isotopic pattern, arising from the nearly equal natural abundance of the ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) isotopes. This signature is an unambiguous marker.

  • Dibromo Compounds: Exhibit a characteristic triplet pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.

  • Monobromo Compounds: Show a characteristic doublet pattern (M, M+2) with an intensity ratio of roughly 1:1.

  • Reaction Products (No Bromine): A single M peak, confirming successful di-substitution.

This pattern provides immediate, irrefutable evidence for the number of bromine atoms in any detected ion, a technique often used in the analysis of natural halogenated compounds.[12]

Caption: Isotopic distribution for dibromo and monobromo compounds.

Ionization Source Selection: ESI vs. APCI

The goal of the ion source is to gently convert neutral analyte molecules from the LC eluent into gas-phase ions. For triazolopyridine derivatives, which are polar nitrogen-containing heterocycles, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.[13]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Verdict for this Application
Principle Soft ionization via charged droplet evaporation.[14]Gas-phase chemical ionization via corona discharge.[15]ESI is generally preferred.
Analyte Polarity Excellent for polar to moderately polar compounds.[16]Ideal for non-polar to moderately polar compounds.[15]The triazolopyridine core is polar, favoring ESI.
Thermal Stability Gentle; suitable for thermally labile molecules.[15]Requires analyte to be thermally stable and volatile.[15]ESI is safer for potentially fragile novel products.
Typical Ions Primarily [M+H]⁺ or [M-H]⁻.Primarily [M+H]⁺ or [M-H]⁻, but can cause more in-source fragmentation.ESI provides a cleaner molecular ion for MS/MS.

Causality: We select ESI as the primary source because the triazolopyridine scaffold is inherently polar and protonatable, making it highly amenable to ESI's mechanism.[13][14] This choice maximizes sensitivity while minimizing the risk of thermal degradation that could occur with APCI, ensuring the molecular ion we detect is representative of the actual reaction product.

Mass Analyzer Selection: High-Resolution is Non-Negotiable

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice here dictates the quality and confidence of your results.

FeatureLow Resolution (e.g., Quadrupole)High Resolution (e.g., Orbitrap, TOF)Verdict for this Application
Mass Accuracy Measures nominal mass (integer).Measures exact mass to <5 ppm.[11]HRMS is essential.
Confidence Cannot distinguish between molecules with the same nominal mass (e.g., C₇H₇NO vs C₃H₇NO₂S).[11]Allows for definitive elemental composition determination.[2]Unambiguously confirms product formula.
Selectivity Lower selectivity in complex mixtures.High selectivity separates analyte signal from matrix interference.[1]Crucial for analyzing crude reaction mixtures.

Causality: We mandate the use of High-Resolution Mass Spectrometry (HRMS) . In drug discovery, certainty is everything. HRMS provides the exact mass measurement needed to calculate a unique elemental formula for your product and its byproducts.[2] This capability transforms the analysis from a simple "mass check" to a definitive structural confirmation tool, which is invaluable when dealing with novel compounds.

A Validated LC-HRMS/MS Workflow for Reaction Analysis

This protocol is designed as a self-validating system. It combines a robust chromatographic separation with the power of high-resolution tandem mass spectrometry.

LC-MS Workflow cluster_prep 1. Sample Preparation cluster_lc 2. UHPLC Separation cluster_ms 3. HRMS/MS Detection cluster_data 4. Data Analysis prep Crude Reaction Mixture (10-50 µL) dilute Dilute 1:1000 in ACN/H₂O (50:50) prep->dilute vortex Vortex & Centrifuge dilute->vortex vial Transfer to LC Vial vortex->vial inject Inject 1-5 µL column C18 Column (e.g., 2.1x50 mm) Gradient: 5-95% ACN w/ 0.1% FA inject->column esi Positive ESI Source column->esi full_scan Full Scan MS (m/z 150-1000) Resolution >60,000 esi->full_scan dda Data-Dependent MS/MS (Top 3-5 ions) full_scan->dda xic Extract Ion Chromatograms (for expected masses) dda->xic iso Confirm Isotopic Pattern xic->iso frag Analyze MS/MS Fragmentation iso->frag report Confirm Structure & Assess Purity frag->report

Caption: A validated workflow for reaction product analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Take an aliquot (e.g., 10 µL) of the crude reaction mixture.

    • Dilute it 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ESI mode.

    • Vortex thoroughly and centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial.

  • Liquid Chromatography (LC) Method:

    • Column: A standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A fast 5-minute gradient from 5% B to 95% B is typically sufficient to separate starting material, products, and most byproducts.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • High-Resolution Mass Spectrometry (HRMS) Method:

    • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.[3]

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Scan Mode 1 (Full MS):

      • Analyzer: Orbitrap or TOF.

      • Scan Range: m/z 150 - 1000.

      • Resolution: Set to >60,000 to ensure high mass accuracy.

    • Scan Mode 2 (Data-Dependent MS/MS):

      • Automatically trigger MS/MS fragmentation scans on the top 3-5 most intense ions from the Full MS scan.

      • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

Data Interpretation: A Step-by-Step Guide

  • Find Your Peaks: Generate Extracted Ion Chromatograms (XICs) for the exact masses of your starting material and expected products (from the table above). Use a narrow mass window (e.g., ±5 ppm).

  • Confirm with Isotopes: Click on the chromatographic peak for each compound. The corresponding mass spectrum should display the expected isotopic pattern (1:2:1 for dibromo, 1:1 for monobromo, or a singlet for the final product). This validates the elemental composition in terms of bromine content.

  • Analyze Fragmentation (MS/MS): The MS/MS spectrum is the final piece of the puzzle. The fragmentation pattern reveals the structure. For the triazolopyridine core, common fragmentation pathways involve cleavage of the triazole ring.[17][18]

Fragmentation parent [M+H]⁺ of Mono-phenylated Product m/z 274.0085 frag1 Loss of N₂ (-28 Da) parent->frag1 frag2 Loss of Br radical (-79 Da) parent->frag2 frag3 Loss of Phenyl group (-77 Da) parent->frag3 ion1 Resulting Ion m/z 246.01 frag1->ion1 ion2 Resulting Ion m/z 195.04 frag2->ion2 ion3 Resulting Ion m/z 197.04 frag3->ion3

Caption: Plausible MS/MS fragmentation pathways for a product.

By examining the fragments, you can confirm the identity of both the core scaffold and the newly added substituent. For instance, in a phenyl-substituted product, the loss of 77 Da (C₆H₅) in the MS/MS spectrum is a strong indicator of a successful coupling.

Comparison with Orthogonal Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its place alongside other analytical techniques.

TechniqueStrengthsLimitationsRole in Workflow
LC-MS High sensitivity, high throughput, ideal for complex mixtures, provides molecular weight and formula.[9]Does not distinguish between isomers (e.g., substitution at C2 vs. C5).[11]Screening & Confirmation: Rapidly assess reaction success, identify products and byproducts.
NMR Spectroscopy Unambiguous structural and isomeric elucidation, provides detailed connectivity.Lower sensitivity, requires pure sample, longer acquisition time.Definitive Proof: Used on purified material to confirm the exact isomeric structure.
X-ray Crystallography Provides absolute 3D structure.Requires a high-quality single crystal, which can be difficult or impossible to obtain.Gold Standard: Used when an absolute structural proof is required for publication or patent filing.

Conclusion

The analysis of 2,5-Dibromo-triazolo[1,5-a]pyridine reaction products is a quintessential task in modern drug discovery. A methodologically sound approach using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides the most efficient and confident path to results. By leveraging ESI for soft ionization, HRMS for exact mass and formula determination, and isotopic pattern analysis for halogen-counting, researchers can quickly validate reaction outcomes. The true power of this technique is realized when MS/MS fragmentation is used to piece together the molecular structure, confirming not just what was made, but that the right thing was made. While NMR remains the ultimate arbiter of isomerism, LC-MS is the indispensable frontline tool for accelerating the synthetic cycle with speed, precision, and confidence.

References

A Comparative Guide to the Reactivity of Dibromotriazolopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are indispensable scaffolds for the design of novel therapeutic agents. Among these, the[1][2][3]triazolo[4,3-a]pyridine core is a privileged structure found in a variety of biologically active compounds. Functionalization of this core, particularly through the introduction of aryl and amino groups, is a key strategy in drug discovery programs. Dibrominated derivatives of triazolopyridines serve as versatile precursors for such modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

This guide provides an in-depth comparison of the reactivity of different dibromotriazolopyridine isomers, with a focus on the underlying principles governing their regioselectivity. By understanding the electronic and steric factors that influence the reactivity of each bromine substituent, researchers can strategically design synthetic routes to access desired target molecules with greater efficiency and control.

The Influence of Structure on Reactivity: A Tale of Two Bromines

The reactivity of a given bromine atom on the triazolopyridine scaffold is not solely dictated by its position on the pyridine ring but is also influenced by the fused triazole ring. Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the halide positioned alpha to a nitrogen atom exhibits greater reactivity. This is attributed to the electron-withdrawing nature of the nitrogen, which polarizes the carbon-halogen bond and facilitates oxidative addition of the palladium catalyst.

However, the specific isomer of the dibromotriazolopyridine plays a crucial role in determining the ultimate regiochemical outcome. Factors such as steric hindrance and the electronic influence of the fused triazole ring can modulate the inherent reactivity of the C-Br bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. In the context of dibromotriazolopyridines, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, significantly expanding the accessible chemical space for drug discovery.

Comparative Reactivity of Dibromotriazolopyridine Isomers

While a direct, side-by-side comparative study with quantitative data for various dibromotriazolopyridine isomers is not extensively documented in a single source, we can infer reactivity trends from studies on related dihalopyridine and dihalopyrimidine systems. The general principle of higher reactivity at the position alpha to the pyridine nitrogen holds true. For instance, in a hypothetical 5,7-dibromo-[1][2][3]triazolo[4,3-a]pyridine, the bromine at the 5-position, being alpha to the pyridine nitrogen, is expected to be more reactive than the bromine at the 7-position.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

Dibromotriazolopyridine IsomerMore Reactive PositionLess Reactive PositionRationale
5,7-Dibromo-[1][3]triazolo[4,3-a]pyridineC5C7C5 is alpha to the pyridine nitrogen, leading to a more polarized C-Br bond.
6,8-Dibromo-[2][3]triazolo[4,3-a]pyridineC8C6C8 is in a more electron-deficient environment due to the proximity of the fused triazole ring.

It is important to note that these are predictions based on established principles, and the actual outcome can be influenced by the specific reaction conditions, particularly the choice of catalyst and ligands.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol is a representative example for the regioselective Suzuki-Miyaura coupling of a dibromotriazolopyridine, optimized for mono-arylation at the more reactive position.

Materials:

  • Dibromotriazolopyridine (e.g., 5,7-dibromo-[1][2][3]triazolo[4,3-a]pyridine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried Schlenk flask, add the dibromotriazolopyridine, arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the triazolopyridine scaffold.[2] This reaction is of paramount importance in medicinal chemistry, as the resulting amino-functionalized heterocycles often exhibit potent biological activities.

Regioselectivity in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on dibromotriazolopyridines is primarily governed by the electronic properties of the C-Br bonds. The bromine atom at the position alpha to the pyridine nitrogen is generally more susceptible to amination.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

Dibromotriazolopyridine IsomerMore Reactive PositionLess Reactive PositionRationale
5,7-Dibromo-[1][3]triazolo[4,3-a]pyridineC5C7C5 is alpha to the pyridine nitrogen, making it more electrophilic.
6,8-Dibromo-[2][3]triazolo[4,3-a]pyridineC8C6The C8 position is more activated towards nucleophilic attack.

The choice of ligand is critical in the Buchwald-Hartwig amination and can significantly influence the regioselectivity. Bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

The following is a general protocol for the regioselective mono-amination of a dibromotriazolopyridine.

Materials:

  • Dibromotriazolopyridine (e.g., 6,8-dibromo-[1][2][3]triazolo[4,3-a]pyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox, add the dibromotriazolopyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the anhydrous, deoxygenated toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-aminated product.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Dibromotriazolopyridine, Pd₂(dba)₃, XPhos, NaOtBu B Add Anhydrous Toluene A->B C Add Amine B->C D Heat to 80-110 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Mechanistic Insights: The "Why" Behind the Selectivity

The regioselectivity observed in these cross-coupling reactions is a consequence of the intricate interplay between the electronic nature of the substrate and the mechanism of the palladium-catalyzed cycle.

  • Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, leading to a significant polarization of the C-Br bonds. The carbon atom at the 2-position (and by extension, the 5-position in the triazolopyridine system) bears a greater partial positive charge compared to other positions, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Steric Factors: While electronic effects are often dominant, steric hindrance can also play a role. A bulky substituent near a C-Br bond can impede the approach of the palladium catalyst, potentially favoring reaction at a less hindered site.

  • Ligand and Catalyst Control: The choice of ligand can dramatically alter the regioselectivity. Bulky, electron-rich ligands can favor reaction at sterically hindered positions by modifying the steric and electronic environment of the palladium center. In some cases, the formation of different palladium catalyst species (e.g., mononuclear vs. polynuclear) can lead to a reversal of the "conventional" regioselectivity.[1]

Conclusion

Dibromotriazolopyridines are valuable and versatile building blocks in medicinal chemistry. A thorough understanding of their reactivity in palladium-catalyzed cross-coupling reactions is essential for the efficient and selective synthesis of novel drug candidates. While the bromine atom alpha to the pyridine nitrogen is generally more reactive, this guide has highlighted that the specific isomer and the reaction conditions, particularly the choice of ligand, can significantly influence the regiochemical outcome. The provided protocols and mechanistic insights serve as a foundation for researchers to strategically design and execute synthetic routes towards their desired functionalized triazolopyridine derivatives.

References

A Comparative Guide to the X-ray Crystal Structure of 2,5-Dibromo-triazolo[1,5-a]pyridine Analogs: Unraveling the Influence of Bromine Substitution on Molecular Conformation and Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[4] Its structural similarity to purines allows it to function as a bioisostere, interacting with various biological targets.[4] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. X-ray crystallography provides the definitive method for elucidating these structural details at the atomic level, offering invaluable insights for rational drug design and development.

This guide provides a comparative analysis of the X-ray crystal structure of 2,5-Dibromo-triazolo[1,5-a]pyridine analogs. While a specific crystal structure for 2,5-Dibromo-triazolo[1,5-a]pyridine is not publicly available at the time of writing, we can infer its likely structural characteristics by examining a closely related analog, 1,2,4-triazolo[4,3-a]pyridine-3-amine , for which detailed crystallographic data exists.[5] We will dissect the known structure and then explore the profound impact that the introduction of two bromine atoms would have on the molecular geometry and the supramolecular architecture of the crystal lattice.

The Archetype: Crystal Structure of 1,2,4-triazolo[4,3-a]pyridine-3-amine

A foundational understanding of the unsubstituted (or amino-substituted) triazolopyridine core is essential before considering the effects of halogenation. The X-ray diffraction study of 1,2,4-triazolo[4,3-a]pyridin-3-amine reveals a monoclinic crystal system with the space group P2₁/n.[6] The asymmetric unit contains two molecules linked by N–H⋯N hydrogen bonds, forming a dimeric structure.[6]

Key crystallographic and structural parameters for 1,2,4-triazolo[4,3-a]pyridine-3-amine are summarized in the table below.

ParameterValue[6]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Volume (ų)1169.7
Z8

The molecular structure is characterized by the fusion of a triazole and a pyridine ring. The planarity of this fused ring system is a key feature. The primary intermolecular interactions governing the crystal packing are N–H⋯N hydrogen bonds, which create a robust dimeric motif with an R²₂(8) graph set.[5][6] These dimers are then arranged in stacks, interacting through weaker van der Waals forces and electrostatic interactions.[5]

cluster_0 Crystal Packing of 1,2,4-triazolo[4,3-a]pyridine-3-amine Monomer_A Molecule A Dimer N-H...N Hydrogen Bonded Dimer (R²₂(8) motif) Monomer_A->Dimer Monomer_B Molecule B Monomer_B->Dimer Stacking van der Waals & Electrostatic Interactions Dimer->Stacking Crystal_Lattice Crystal Lattice Stacking->Crystal_Lattice

Caption: Supramolecular assembly in the crystal structure of the reference analog.

The Influence of Dibromination: A Comparative Extrapolation

The introduction of two bulky and electronegative bromine atoms at the 2 and 5 positions of the triazolo[1,5-a]pyridine core is expected to significantly alter both the intramolecular geometry and the intermolecular packing.

2,5-Dibromo-triazolo[1,5-a]pyridine

Caption: Molecular structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Based on established principles of halogen bonding and analysis of related brominated heterocyclic structures, such as 2,5-dibromopyridine[2], we can anticipate the following key differences:

  • Intermolecular Interactions: While the potential for weak C-H···N interactions remains, the dominant forces in the crystal packing of the dibrominated analog are likely to be halogen bonds (Br···N) and Br···Br interactions. The electron-rich nitrogen atoms of the triazole and pyridine rings can act as halogen bond acceptors for the electrophilic region (σ-hole) on the bromine atoms of neighboring molecules. These directional interactions are a powerful tool in crystal engineering.[7]

  • Crystal Packing: The presence of strong Br···N and Br···Br interactions would likely lead to a more densely packed structure compared to the amino analog. The planarity of the fused ring system would facilitate π-π stacking interactions, which could be further influenced by the bromine substituents. The interplay of these interactions would dictate the overall supramolecular architecture, potentially leading to layered or herringbone motifs.

  • Molecular Conformation: The core triazolo[1,5-a]pyridine ring system is expected to remain largely planar. The C-Br bond lengths will be consistent with those observed in other brominated aromatic systems.

The table below provides a comparative summary of the expected structural features.

Feature1,2,4-triazolo[4,3-a]pyridine-3-amine2,5-Dibromo-triazolo[1,5-a]pyridine (Predicted)
Primary Intermolecular Interactions N-H···N Hydrogen BondsHalogen Bonds (Br···N), Br···Br Interactions, C-H···N Hydrogen Bonds
Dominant Packing Motif Dimerization via hydrogen bondsLayered or herringbone structures driven by halogen bonding and π-π stacking
Key Influencing Factors Hydrogen bond donors and acceptorsElectronegativity and polarizability of bromine, σ-hole interactions

Experimental Protocols

Synthesis of a Bromo-Substituted Triazolo[1,5-a]pyridine Analog

The following is a representative procedure for the synthesis of a bromo-substituted triazolo[1,5-a]pyridine, which can be adapted for the synthesis of the 2,5-dibromo analog. This protocol is based on established methods for the synthesis of related compounds.[8][9]

Step 1: Synthesis of N-(5-bromopyridin-2-yl)formamidoxime

  • To a solution of 2-amino-5-bromopyridine (1 eq.) in anhydrous ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the N-(5-bromopyridin-2-yl)formamidoxime intermediate.

Step 2: Cyclization to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • Suspend the N-(5-bromopyridin-2-yl)formamidoxime (1 eq.) in trifluoroacetic anhydride (3 eq.).

  • Stir the mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray analysis is a critical step. A general approach for the crystallization of triazolo[1,5-a]pyridine analogs is as follows:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-defined crystals.

  • If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Alternatively, employ vapor diffusion techniques. Place a small vial containing the concentrated solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble (e.g., hexane or ether). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

  • Once suitable crystals have formed, carefully isolate them and mount them for X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of 2,5-Dibromo-triazolo[1,5-a]pyridine awaits experimental determination, a comparative analysis based on the known structure of 1,2,4-triazolo[4,3-a]pyridine-3-amine and the established principles of halogen bonding provides a strong predictive framework. The introduction of bromine atoms at the 2 and 5 positions is expected to shift the balance of intermolecular forces from hydrogen bonding to halogen-dominated interactions, leading to distinct crystal packing arrangements. This understanding is crucial for anticipating the solid-state properties of such analogs and for the rational design of new triazolo[1,5-a]pyridine-based compounds with tailored physicochemical and biological profiles. Further experimental work to elucidate the precise crystal structure of 2,5-Dibromo-triazolo[1,5-a]pyridine will be invaluable in validating these predictions and deepening our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

A Comparative Guide to the Biological Activity Screening of Substituted Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted triazolopyridines have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of the performance of various substituted triazolopyridines across key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Triazolopyridines: A Scaffold of Therapeutic Promise

The triazolopyridine core, a fusion of a triazole and a pyridine ring, offers a unique three-dimensional structure with versatile points for substitution. This structural diversity allows for the fine-tuning of physicochemical properties and biological targets, leading to a wide spectrum of pharmacological effects. Molecules containing this core have shown diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The exploration of structure-activity relationships (SAR) is crucial in optimizing the therapeutic potential of this promising class of compounds.[5][6][7]

Comparative Analysis of Biological Activities

The true measure of a compound's potential lies in its performance in standardized biological assays. This section compares the activities of various substituted triazolopyridines against different biological targets.

Anticancer Activity

Substituted triazolopyridines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[8][9][10] The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8]

Table 1: Comparative Anticancer Activity of Substituted Triazolopyridines (MTT Assay)

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 1 Pyrazolo[4,3-e][5][6][8]triazolo[1,5-c]pyrimidine derivativeHCC1937 (Breast Cancer)7[8]
HeLa (Cervical Cancer)11[8]
Compound 1c [5][6][8]triazolo[1,5-a]pyridinylpyridineHCT-116 (Colon Cancer)0.87
U-87 MG (Glioblastoma)1.23
MCF-7 (Breast Cancer)2.54
Compound 2d [5][6][8]triazolo[1,5-a]pyridinylpyridineHCT-116 (Colon Cancer)1.15
U-87 MG (Glioblastoma)2.31
MCF-7 (Breast Cancer)3.87
Compound TP6 1,2,4-triazole-pyridine hybridB16F10 (Murine Melanoma)41.12[9][10]
Compound 12m Triazolopyridine derivativeMV4-11 (Leukemia)0.02[11]
TI-12403 N-([5][6][8]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamideCOLO320DM (Colorectal Cancer)<10[12][13]
DLD-1 (Colorectal Cancer)<10[12][13]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that the nature and position of substituents on the triazolopyridine ring system significantly influence the anticancer potency. For instance, the pyrazolo-fused triazolopyrimidine derivative (Compound 1) shows promising activity against breast and cervical cancer cell lines by inhibiting the EGFR/AKT pathway.[8] Furthermore, the[5][6][8]triazolo[1,5-a]pyridinylpyridines (Compounds 1c and 2d) exhibit potent antiproliferative activities against a panel of cancer cell lines. The triazolopyridine derivative 12m shows exceptional activity against a leukemia cell line by inhibiting BRD4.[11]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted triazolopyridines have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15][16][17]

Table 2: Comparative Antimicrobial Activity of Substituted Triazolopyridines (Microbroth Dilution)

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Compound 2e Triazolo[4,3-a]pyrazine derivativeStaphylococcus aureus32[14]
Escherichia coli16[14]
Compound 3 Pyridine derivativeCandida albicansPromising[15]
Aspergillus nigerPromising[15]
Compound 5b Pyridine derivativeCandida albicansPromising[15]
Aspergillus nigerPromising[15]
Compound 6c Pyridine derivativeCandida albicansPromising[15]
Aspergillus nigerPromising[15]
Compound 6d Pyridine derivativeCandida albicansPromising[15]
Aspergillus nigerPromising[15]
Compound 13 Triazolopyridine derivativeCandida albicansPromising[15]
Aspergillus nigerPromising[15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The triazolo[4,3-a]pyrazine derivative 2e, for example, demonstrates noteworthy antibacterial activity against both S. aureus and E. coli, with MIC values comparable to the first-line antibiotic ampicillin.[14] Furthermore, certain pyridine and triazolopyridine derivatives have shown promising antifungal activity against Candida albicans and Aspergillus niger.[15]

Enzyme Inhibition

The specificity of enzyme inhibition makes it an attractive strategy for drug development. Triazolopyridines have been investigated as inhibitors of various enzymes, including p38 MAP kinase, myeloperoxidase (MPO), and tankyrase.[5][6][12][13]

Table 3: Enzyme Inhibitory Activity of Substituted Triazolopyridines

Compound ClassTarget EnzymeBiological SignificanceReference
Triazolopyridine-oxazolesp38 Mitogen-Activated Protein KinaseInflammation[5]
7-Benzyl triazolopyridinesMyeloperoxidase (MPO)Inflammatory diseases, atherosclerosis[6]
Triazolopyridine derivativesTankyrase (TNKS)Cancer (WNT/β-catenin pathway)[12][13]
Pyrazolopyridine and Triazolopyridine derivativesDiacylglycerol acyltransferase 2 (DGAT2)Metabolic diseases[18]
Triazolopyrimidine and Triazolopyridine scaffoldsTyrosyl-DNA phosphodiesterase 2 (TDP2)Cancer (enhances efficacy of TOP2 poisons)[19]

The structure-activity relationship studies of these inhibitors have provided valuable insights for the design of more potent and selective compounds. For instance, modifications to the C4 aryl group and the triazole side-chain of triazolopyridine-oxazole based p38 inhibitors led to the identification of potential clinical candidates.[5]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the validity and reproducibility of the screening data, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][13][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][20]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for understanding the mechanism of action of a drug candidate and for optimizing its potency and selectivity.[2][4][11][21]

Protocol (General):

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the test inhibitor. Allow for a pre-incubation period to permit the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Path Forward: Workflows and Pathways

Visual representations are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate key aspects of the biological activity screening of substituted triazolopyridines.

G cluster_0 In Vitro Screening Workflow cluster_1 Secondary Assays Compound_Library Substituted Triazolopyridine Library Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Panel Selectivity/Cytotoxicity Panel Dose_Response->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate

Caption: A typical workflow for the biological activity screening of a compound library.

cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by triazolopyridine derivatives.

Conclusion and Future Perspectives

Substituted triazolopyridines represent a highly versatile and promising scaffold in drug discovery. As demonstrated in this guide, these compounds exhibit a wide range of biological activities, including potent anticancer and antimicrobial effects, as well as specific enzyme inhibition. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and screening of novel triazolopyridine derivatives.

Future research should continue to focus on elucidating the structure-activity relationships of this compound class to optimize their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vivo studies will be crucial in advancing the most promising lead candidates toward clinical development. The continued exploration of the triazolopyridine scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

A Comparative Guide to Catalytic Coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine: A Handbook for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the functionalization of the triazolo[1,5-a]pyridine scaffold is a critical endeavor. This fused heterocyclic system is a cornerstone in the design of novel therapeutics and functional materials. Among the various precursors, 2,5-Dibromo-triazolo[1,5-a]pyridine stands out as a versatile building block, offering two distinct reactive sites for the strategic introduction of molecular complexity through cross-coupling reactions.

This guide provides a comprehensive comparative analysis of catalytic systems for the selective functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine. We will delve into the nuances of catalyst selection, ligand effects, and reaction conditions for achieving desired regioselectivity in key C-C and C-N bond-forming reactions. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from analogous dihaloheterocyclic systems, offering a robust framework for your synthetic planning.

The Challenge of Regioselectivity in Dihalo-triazolo[1,5-a]pyridines

The primary challenge in the coupling reactions of 2,5-Dibromo-triazolo[1,5-a]pyridine lies in controlling the regioselectivity. The electronic properties of the triazolo[1,5-a]pyridine ring system, influenced by the nitrogen atoms, render the C2 and C5 positions electronically and sterically distinct. Generally, in related N-heterocycles, the position alpha to a pyridine nitrogen (C2) is more electrophilic and thus more reactive towards oxidative addition by a low-valent metal catalyst. However, the fused triazole ring significantly modulates this reactivity profile.

Our analysis of related dihalo-azaheterocycles suggests that the C5 position can also be a viable site for coupling, and the choice of catalyst, ligand, and reaction conditions can be judiciously employed to favor substitution at either position.

Comparative Analysis of Catalytic Systems

The choice of the metallic catalyst is paramount in dictating the outcome of the coupling reaction. While palladium complexes remain the workhorse for their broad applicability and high efficiency, copper and nickel catalysts are emerging as cost-effective and sometimes uniquely selective alternatives.

Palladium Catalysis: The Gold Standard

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are the most extensively studied and versatile methods for the functionalization of aryl halides. The success of these reactions is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.

For the coupling of dihaloheterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often the most effective. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination to afford the desired product.

Table 1: Performance of Palladium Catalysts in Cross-Coupling of Analogous Dihaloheterocycles

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)SubstrateReference
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O100855-Bromo-2-chlorobenzothiazole[1]
Suzuki-MiyauraPd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF110785-Bromo-2-chlorobenzothiazole[1]
Buchwald-HartwigPd₂(dba)₃ / XPhosMorpholineNaOtBuToluene100952-Bromopyridine[2]
SonogashiraPd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHFRT936-Bromo-3-fluoro-2-cyanopyridine[3]

This data is for analogous substrates and serves as a predictive guide for 2,5-Dibromo-triazolo[1,5-a]pyridine.

Copper Catalysis: An Economical and Selective Alternative

Copper-catalyzed coupling reactions, particularly for C-N bond formation (Ullmann-type reactions), present a cost-effective alternative to palladium-based systems. While often requiring higher reaction temperatures, modern advancements with sophisticated ligands have expanded the scope and improved the efficiency of copper catalysis. For the amination of 2,5-Dibromo-triazolo[1,5-a]pyridine, a copper-based system could offer unique regioselectivity, potentially favoring one position over the other under specific conditions. A patent for the selective mono-amination of 2,6-dibromopyridine using a copper catalyst highlights the potential of this approach.[4]

Nickel Catalysis: Emerging Potential for Challenging Couplings

Nickel catalysts have gained significant attention for their ability to activate challenging C-Br and even C-Cl bonds.[5] They can also offer complementary reactivity and selectivity to palladium. For the coupling of 2,5-Dibromo-triazolo[1,5-a]pyridine, particularly with sterically demanding partners or for achieving double substitution, a nickel-based catalytic system could prove advantageous.

Mechanistic Insights: The Catalytic Cycle

Understanding the underlying mechanism of these cross-coupling reactions is crucial for rational catalyst selection and reaction optimization. The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) (Transmetalation Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Nu-M) Ar-Nu Ar-Nu (Product) Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the 2,5-Dibromo-triazolo[1,5-a]pyridine. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Experimental Protocols: A Starting Point for Your Research

The following protocols are generalized procedures for key cross-coupling reactions. They are based on established methods for analogous dihaloheterocycles and should be optimized for the specific case of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is designed for the mono-arylation of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Materials:

  • 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine 2,5-Dibromo-triazolo[1,5-a]pyridine, the arylboronic acid, palladium catalyst, and base.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Workflow cluster_workflow Suzuki-Miyaura Experimental Workflow start Combine Reactants: - 2,5-Dibromo-triazolo[1,5-a]pyridine - Arylboronic acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (80-110 °C, 4-24 h) add_solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H2O and Brine reaction->workup purification Purify by Column Chromatography workup->purification

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is for the mono-amination of 2,5-Dibromo-triazolo[1,5-a]pyridine.

Materials:

  • 2,5-Dibromo-triazolo[1,5-a]pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2.5-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-Dibromo-triazolo[1,5-a]pyridine, the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[1]

Conclusion

The selective functionalization of 2,5-Dibromo-triazolo[1,5-a]pyridine is a highly achievable goal with the careful selection of a suitable catalytic system. While palladium catalysts with bulky, electron-rich ligands offer the broadest scope and highest efficiency, copper and nickel catalysts should not be overlooked, particularly when considering cost and alternative selectivity. The provided protocols and comparative data serve as a robust starting point for your experimental design. As with any catalytic reaction, empirical optimization of the reaction parameters will be key to achieving the desired outcome for your specific substrate and coupling partner.

References

A Comparative Guide to HPLC Analysis for Purity Determination of 2,5-Dibromo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical overview and comparison of high-performance liquid chromatography (HPLC) based methods for the purity analysis of 2,5-Dibromo-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into a primary HPLC-UV method, compare it with advanced UPLC-MS techniques, and discuss the merits of an alternative GC-MS approach, providing the causal reasoning behind our experimental choices.

The Critical Role of Purity in Drug Discovery and Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2,5-Dibromo-triazolo[1,5-a]pyridine directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic effect, or instability of the final drug product. Therefore, robust and validated analytical methods for purity determination are not just a regulatory requirement but a scientific necessity. This guide is structured to provide a comprehensive understanding of the available analytical strategies, grounded in established pharmacopeial standards and guidelines.[1]

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules. For a halogenated aromatic nitrogen heterocycle like 2,5-Dibromo-triazolo[1,5-a]pyridine, RP-HPLC with a C18 stationary phase is the logical starting point. The non-polar nature of the C18 column allows for the retention of the relatively non-polar analyte, while a polar mobile phase facilitates its elution.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecyl) column is selected due to its hydrophobic character, which provides good retention for aromatic and halogenated compounds through van der Waals interactions. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[2]

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) is proposed. Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency. The gradient allows for the elution of a wider range of potential impurities with varying polarities. The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates the nitrogen atoms in the triazolopyridine ring, leading to sharper peaks and improved peak shape, and it ensures a consistent pH for reproducible retention times.

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds due to the strong absorbance of the benzene-like structures. However, a photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for the main component and any impurities.

Experimental Protocol: HPLC-UV Purity Determination

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2,5-Dibromo-triazolo[1,5-a]pyridine and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in pharmacopeias such as the USP <621> and Ph. Eur. 2.2.29. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Figure 1: HPLC Purity Analysis Workflow.

Comparative Analysis: UPLC-MS for Enhanced Sensitivity and Specificity

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) offers significant advantages over traditional HPLC, particularly in the context of impurity profiling.[3][4][5][6][7] The use of sub-2 µm particles in UPLC columns leads to higher resolution, narrower peaks, and significantly shorter run times.[3] Coupling UPLC with a mass spectrometer provides molecular weight information for each detected peak, aiding in the identification of unknown impurities and degradation products.[8][9][10]

Causality Behind Experimental Choices
  • UPLC System: A UPLC system is chosen for its ability to handle the high backpressures generated by sub-2 µm particle columns, leading to faster and more efficient separations.[4][5]

  • Mass Spectrometry: An electrospray ionization (ESI) source is ideal for polar and semi-polar compounds like triazolopyridine derivatives. Operating in positive ion mode will readily protonate the nitrogen atoms. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

  • Mobile Phase: Similar to the HPLC method, an acidified water/acetonitrile mobile phase is suitable. However, the gradient program will be much shorter due to the increased efficiency of the UPLC system.

Experimental Protocol: UPLC-MS Impurity Profiling

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer with an ESI source.

  • Data acquisition and processing software capable of both chromatographic and mass spectrometric analysis.

Chromatographic and MS Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization Mode: ESI Positive

  • Mass Range: m/z 100-1000

Sample Preparation:

  • Prepare samples as described for the HPLC-UV method, but at a lower concentration (e.g., 0.01 mg/mL) due to the higher sensitivity of the MS detector.

Figure 2: Logical Flow for Purity Method Selection.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, gas chromatography-mass spectrometry (GC-MS) can be a powerful alternative for purity analysis. Given the aromatic nature of 2,5-Dibromo-triazolo[1,5-a]pyridine, it is likely to have sufficient volatility for GC analysis. GC-MS offers excellent separation efficiency and provides mass spectra that can be compared against libraries for impurity identification.

Causality Behind Experimental Choices
  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source is suitable. EI is a hard ionization technique that produces extensive fragmentation, resulting in a detailed mass spectrum that acts as a chemical fingerprint.

  • GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms) is appropriate for separating aromatic and halogenated compounds.

  • Injection Mode: Splitless injection is preferred for trace impurity analysis to ensure maximum transfer of the sample onto the column.

Experimental Protocol: GC-MS Purity Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Data acquisition and processing software with a mass spectral library.

GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 50-500

Sample Preparation:

  • Accurately weigh approximately 1 mg of 2,5-Dibromo-triazolo[1,5-a]pyridine and dissolve it in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

Performance Comparison

ParameterHPLC-UVUPLC-MSGC-MS
Principle Liquid chromatography with UV detectionUltra-performance liquid chromatography with mass spectrometric detectionGas chromatography with mass spectrometric detection
Speed Moderate (20-30 min)Fast (5-10 min)Moderate (15-25 min)
Resolution GoodExcellentExcellent
Sensitivity ModerateHighHigh
Specificity Moderate (relies on retention time)High (retention time and mass-to-charge ratio)High (retention time and fragmentation pattern)
Compound Applicability Wide range of non-volatile and thermally labile compoundsWide range of non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Impurity Identification Limited to comparison with known standardsExcellent (provides molecular weight and elemental composition)Good (fragmentation pattern can be library-searched)
Cost Low to moderateHighModerate

Method Validation: A Trustworthy System

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are crucial to demonstrate specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

For the routine purity determination of 2,5-Dibromo-triazolo[1,5-a]pyridine, a validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. It provides the necessary quantitative information for quality control purposes. For in-depth impurity profiling and identification of unknown related substances, especially during process development and stability studies, the superior resolution and specificity of UPLC-MS make it the preferred choice. GC-MS serves as a valuable alternative if the compound and its potential impurities are amenable to gas chromatography, offering excellent resolving power and definitive identification through mass spectral libraries. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromo-triazolo[1,5-a]pyridine: A Comprehensive Guide for Laboratory Professionals

Proper Disposal of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. As a brominated heterocyclic compound, improper disposal can lead to significant environmental harm and potential safety hazards within the laboratory. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined below are designed to ensure safety, compliance, and scientific integrity.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation[1][2].

  • Toxicity: Harmful if swallowed or inhaled.

  • Hazardous Combustion Products: Thermal decomposition is expected to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[1].

Due to these hazards, 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste.

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following are in place:

  • Designated Waste Area: An area within a certified laboratory chemical fume hood should be designated for waste collection.

  • Appropriate Waste Containers: Use only compatible, properly labeled hazardous waste containers.

  • Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be readily accessible.

  • Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and absorption[1].
Eye Protection Chemical splash goggles.To protect against splashes and eye irritation[1][2].
Lab Coat Standard, fully buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a fume hood.To avoid inhalation of dust or vapors[1][2].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is waste segregation . Halogenated organic waste must not be mixed with non-halogenated waste streams to prevent complications in the disposal process, such as the formation of additional toxic byproducts during incineration.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect unreacted 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled "Halogenated Solid Waste" container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

  • Liquid Waste:

    • Solutions containing 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine should be collected in a dedicated "Halogenated Liquid Waste" container.

    • Do not mix with aqueous or non-halogenated organic waste.

    • The container should be stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine," and any other components in the waste stream.

  • Keep waste containers tightly closed except when adding waste.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step 3: Arranging for Final Disposal
  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Carefully collect the absorbed material and place it in the "Halogenated Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • If safe to do so, increase ventilation to the area.

Scientific Rationale and In-Depth Considerations

The triazolopyridine ring system can exhibit complex reactivity. While stable under normal laboratory conditions, some triazolopyridines can undergo ring-opening upon heating or in the presence of certain metals, potentially with the loss of nitrogen gas[1]. The bromine substituents on the pyridine ring are susceptible to nucleophilic substitution reactions[4]. These reactivity patterns underscore the importance of not mixing this waste with other reactive chemicals, as unforeseen reactions could occur in the waste container.

Environmentally, brominated organic compounds can be persistent and harmful to aquatic organisms[3][5][6][7]. Although specific data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is lacking, the general class of brominated flame retardants, which share some structural similarities, are known to be persistent and bioaccumulative[6]. Therefore, strict adherence to hazardous waste disposal protocols is essential to prevent environmental contamination.

Disposal Decision Workflow

DisposalWorkflowDisposal Decision Workflow for 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridinecluster_prepPreparationcluster_waste_idWaste Identificationcluster_segregationSegregation & Collectioncluster_finalFinal StepsstartStart Disposal ProcessppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppefume_hoodWork in a Chemical Fume Hoodppe->fume_hoodidentify_wasteIdentify Waste Typefume_hood->identify_wastesolid_wasteSolid Waste(e.g., contaminated gloves, paper)identify_waste->solid_wasteSolidliquid_wasteLiquid Waste(e.g., solutions)identify_waste->liquid_wasteLiquidcollect_solidCollect in 'HalogenatedSolid Waste' Containersolid_waste->collect_solidcollect_liquidCollect in 'HalogenatedLiquid Waste' Containerliquid_waste->collect_liquidlabel_containerLabel Container Correctly(Name, Hazards)collect_solid->label_containercollect_liquid->label_containerstore_wasteStore Securely in Designated Arealabel_container->store_wasteinstitutional_disposalArrange for InstitutionalHazardous Waste Pickupstore_waste->institutional_disposalendEnd of Disposal Processinstitutional_disposal->end

Caption: Decision workflow for the safe disposal of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.

A Senior Application Scientist's Guide to Handling 2,5-Dibromo-triazolo[1,5-a]pyridine

A Senior Application Scientist's Guide to Handling 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Navigating the complexities of novel chemical entities is the cornerstone of discovery. However, the integrity of our research and the safety of our scientists are paramount. This guide provides a comprehensive operational and safety framework for handling 2,5-Dibromo-[1][2]triazolo[1,5-a]pyridine. The protocols outlined here are designed to be a self-validating system, ensuring that each step reinforces the safety and integrity of the entire workflow.

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dibromo-[1][2]triazolo[1,5-a]pyridine was not located. The following guidance is based on the safety profile of the structurally similar isomer, 2,7-Dibromo-[1][2]triazolo[1,5-a]pyridine, and established best practices for handling halogenated heterocyclic compounds.[1] It is imperative to consult the specific SDS for any chemical before use and to perform a site-specific risk assessment.

Hazard Identification and Risk Assessment

Understanding the adversary is the first step in ensuring safety. Based on its structural class (a brominated heterocyclic aromatic compound) and data from its 2,7-dibromo isomer, 2,5-Dibromo-[1][2]triazolo[1,5-a]pyridine should be treated as a hazardous substance.

The primary hazards are identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3] Prolonged contact may defat and dry the skin, leading to dermatitis.

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]

The causality behind these hazards lies in the chemical reactivity of the molecule. The bromine atoms withdraw electron density, making the compound a potential irritant to biological tissues upon contact. Inhalation of fine particulates can lead to irritation of the lungs and respiratory system.[2] Therefore, all handling procedures must be designed to eliminate routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

PPE is not just a checklist; it's an integrated system of protection. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. Below is a summary of the minimum required PPE.

Protection Type Specification Rationale & Causality
Eye & Face Chemical safety goggles with side shields and a full-face shield.Standard safety glasses are insufficient.[4] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from splashes during solution preparation or transfers, which is critical given the H319 warning.[1][5]
Hand Protection Nitrile rubber gloves (double-gloved).Nitrile provides good resistance against a range of chemicals, including many solvents used with this compound class.[5] Double-gloving is a critical best practice; it provides a buffer in case the outer glove is breached, allowing the user to safely remove the contaminated layer without losing protection. Always inspect gloves before use.
Body Protection Chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.A standard cotton lab coat offers minimal protection from chemical splashes. A chemical-resistant coat prevents penetration of the substance to your personal clothing and skin.[6]
Respiratory All handling of solids and solutions must be performed inside a certified chemical fume hood.This is the most critical engineering control.[1] A fume hood protects the user from inhaling hazardous dust or vapors, directly addressing the H335 respiratory hazard.[2][3] An N95 dust mask is not a substitute for a fume hood when handling fine chemical powders.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and dropped equipment.[6]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol covers the lifecycle of the compound within the laboratory.

Workflow Diagram: From Receipt to Disposal

Gcluster_prepPreparation & Storagecluster_handlingActive Handling (Inside Fume Hood)cluster_cleanupCleanup & DisposalReceiveReceive & Verify CompoundStoreStore in Cool, Dry,Well-Ventilated AreaReceive->StorePrepAreaPrepare Fume Hood(Verify Airflow, Gather Materials)Store->PrepAreaWeighWeigh Solid CompoundPrepArea->WeighDon PPETransferTransfer to Reaction VesselWeigh->TransferDissolveDissolve in SolventTransfer->DissolveDecontaminateDecontaminate Glassware &Surfaces with SolventDissolve->DecontaminatePost-ReactionSegregateSegregate Waste Streams(Halogenated vs. Non-Halogenated)Decontaminate->SegregateDisposeDispose in Labeled,Sealed ContainersSegregate->Dispose

Caption: Workflow for handling 2,5-Dibromo-[1][2]triazolo[1,5-a]pyridine.

Experimental Protocol

1. Preparation and Staging:

  • Step 1.1: Before bringing the compound into the lab, ensure the chemical fume hood is operational and certified. The work area (sash down) should be clean and clear of clutter.[1]

  • Step 1.2: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) and place them inside the fume hood to minimize traffic in and out of the controlled workspace.

  • Step 1.3: Don all required PPE as specified in the table above.

2. Handling the Solid Compound (in Fume Hood):

  • Step 2.1: Carefully open the container. Avoid creating airborne dust.

  • Step 2.2: Use a dedicated spatula to weigh the desired amount of 2,5-Dibromo-[1][2]triazolo[1,5-a]pyridine onto weigh paper or directly into a tared vessel. Perform this action deep within the fume hood to ensure any particulates are captured.

  • Step 2.3: Carefully add the solid to the reaction vessel. If using a funnel, tap it gently to ensure all powder is transferred.

3. Post-Handling and Decontamination:

  • Step 3.1: Tightly seal the primary container of the chemical and wipe it down with a solvent-dampened cloth (e.g., isopropanol) before returning it to its designated storage location.

  • Step 3.2: Decontaminate any tools (spatulas, funnels) and glassware by rinsing them with a suitable solvent inside the fume hood. Collect this rinsate as hazardous waste.[1]

  • Step 3.3: Wipe down the work surface of the fume hood.

Disposal Plan: Responsible Stewardship

Improper disposal of halogenated compounds can lead to long-term environmental contamination. Segregation of waste is not merely a suggestion; it is a requirement for safe and compliant disposal.

Waste Stream Container & Labeling Disposal Protocol
Solid Waste Labeled "Halogenated Solid Waste." Use a sealed, puncture-proof container.Includes contaminated weigh paper, gloves, and any solid residue.
Liquid Waste Labeled "Halogenated Organic Liquid Waste." Use a sealed, compatible container.Includes all reaction residues and solvent rinses used for decontamination. Do not mix with non-halogenated waste.[1]
Sharps Labeled "Sharps Waste." Use a designated sharps container.Includes any contaminated needles or razor blades.
Empty Container Decontaminate by triple-rinsing with a suitable solvent.Collect the rinsate as halogenated liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).

Disposal Causality: Brominated compounds can interfere with certain waste treatment and solvent recycling processes.[7] Segregating halogenated waste ensures it is sent to a facility capable of handling it, typically through high-temperature incineration, preventing the release of hazardous materials into the environment.

By integrating this expert-driven safety protocol into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.